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3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine
  • CAS: 1107061-07-3

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pre-formulation Scientists, and DMPK Researchers.[1][2] Executive Summary: The Solubility Challenge The compound 3-(2,3-dimethylphenyl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pre-formulation Scientists, and DMPK Researchers.[1][2]

Executive Summary: The Solubility Challenge

The compound 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine represents a classic "brick dust" challenge in early-stage drug discovery.[1][2] Belonging to the amino-pyrazole chemotype, it combines a polar, hydrogen-bond-rich "head" with a lipophilic, sterically crowded "tail."[1][2]

While kinetic solubility (from DMSO stock) often overestimates the developability of such compounds, thermodynamic solubility —measured from the solid state at equilibrium—is the only reliable metric for predicting in vivo absorption and formulation stability. This guide details the physicochemical rationale, predictive profiling, and experimental protocols required to accurately characterize the thermodynamic solubility of this specific analyte.[3]

Physicochemical Profiling & Theoretical Framework

Before initiating wet-lab experiments, one must understand the structural determinants governing the solubility of this molecule.[2]

Structural Dynamics: The "Ortho-Twist" Effect

Unlike its planar analog 3-phenyl-1H-pyrazol-5-amine, the 2,3-dimethyl substitution introduces significant steric strain.[1][2]

  • Planarity Disruption: The methyl group at the ortho (2-) position clashes with the pyrazole ring, forcing a torsion angle between the phenyl and pyrazole rings.

  • Lattice Energy: This twist disrupts efficient

    
    -
    
    
    
    stacking in the crystal lattice.[1][2] Consequently, while the addition of two methyl groups increases lipophilicity (raising LogP), the reduction in crystal lattice energy (melting point depression) may paradoxically maintain or slightly improve solubility compared to the planar parent scaffold.
Tautomerism and Ionization

The 3-amino-pyrazole core exists in a tautomeric equilibrium that is highly sensitive to solvent polarity and pH.[1][2]

  • Tautomer A (1H-pyrazol-5-amine): Generally favored in polar protic solvents (water/methanol) due to hydrogen bond donation/acceptance capability.[1][2]

  • Tautomer B (1H-pyrazol-3-amine): Often stabilized in non-polar environments or specific protein binding pockets.[1][2]

pKa & pH-Dependent Solubility:

  • Basic Center: The pyridine-like nitrogen (N2) of the pyrazole ring is the primary protonation site.[1]

  • Predicted pKa: ~3.0 – 4.0.[1][2]

  • Behavior: The compound behaves as a weak base.[1]

    • pH < pKa (e.g., pH 1.2): Protonated (Cationic). Solubility is high (

      
      ).
      
    • pH > pKa (e.g., pH 7.4): Neutral. Solubility is limited by the intrinsic solubility (

      
      ).
      
Calculated Properties (Estimates)
PropertyEstimated ValueRationale
Molecular Weight 187.24 g/mol Formula:

cLogP 2.3 – 2.6Base pyrazole (0.[1][2]3) + Phenyl (1.[4][5][6][7]9) + 2 Methyls (~1.0) - Polar corrections.
pKa (Basic) 3.5 ± 0.5Pyrazole ring nitrogen; electron-donating methyls may slightly increase basicity vs. phenyl analog.[1][2]
Intrinsic Solubility (

)
10 – 50

g/mL
Limited by lipophilicity, mitigated by "ortho-twist" crystal disruption.[1][2]

Experimental Protocol: Thermodynamic Solubility Profiling

Objective: Determine the equilibrium solubility of the crystalline solid in standard buffers and biorelevant media. Method: Standard Shake-Flask Method (Gold Standard).

Workflow Visualization

The following diagram outlines the critical decision points and workflow for the solubility assay.

SolubilityWorkflow cluster_Analysis Post-Equilibration Processing Start Solid Sample (XRPD Verified) Prep Media Preparation (pH 1.2, 4.0, 6.8, 7.4, FaSSIF) Start->Prep Dosing Add Excess Solid (Target > 2 mg/mL) Prep->Dosing Incubation Equilibration (37°C, 24h - 72h) Dosing->Incubation Filtration Phase Separation (Centrifugation / PVDF Filter) Incubation->Filtration pH_Check Measure Final pH (Critical Step) Filtration->pH_Check pH_Check->Incubation If pH Shift > 0.1 Re-adjust & Re-incubate Dilution Dilution with Mobile Phase pH_Check->Dilution Quant Quantification (HPLC-UV / LC-MS) Dilution->Quant Data Calculate S0 and pH-Solubility Profile Quant->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the critical pH re-verification loop.

Detailed Methodology
Step 1: Solid State Verification

Before testing, the solid material must be characterized. Amorphous material will yield falsely high solubility values that decrease over time as it crystallizes.[1][2]

  • Technique: X-Ray Powder Diffraction (XRPD) or DSC.[1]

  • Requirement: Sharp, defined peaks indicating a crystalline lattice.

Step 2: Media Preparation

Prepare the following buffers to mimic the gastrointestinal tract:

  • pH 1.2 (SGF): 0.1 N HCl (Stomach simulation).

  • pH 4.0 (Acetate Buffer): Transition state.[1]

  • pH 6.8 (Phosphate Buffer): Small intestine simulation.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate and lecithin to simulate micellar solubilization (critical for lipophilic compounds like this).

Step 3: Equilibration (Shake-Flask)
  • Weigh 2–5 mg of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine into 1.5 mL glass vials.

  • Add 1.0 mL of the respective buffer.[1]

  • Agitation: Shake at 37°C (body temperature) for 24 to 72 hours .

    • Expert Note: For aminopyrazoles, 24 hours is usually sufficient, but 72 hours confirms equilibrium and rules out supersaturation.

  • Visual Check: Ensure undissolved solid remains.[1][2] If clear, add more solid.

Step 4: Phase Separation & pH Measurement
  • Filtration: Filter supernatant using a PVDF 0.45

    
    m  syringe filter (low binding for amines).[1] Alternatively, centrifuge at 10,000 rpm for 10 mins.
    
  • pH Verification: Measure the pH of the supernatant.

    • Why? Dissolution of a base can shift the pH of the buffer up. If the final pH deviates >0.1 units from the target, the solubility value corresponds to the final pH, not the initial one.

Step 5: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to ensure ionization).[1]

  • Detection: UV at

    
     (typically 240–260 nm for phenyl-pyrazoles).[1][2]
    
  • Calibration: Standard curve prepared from a DMSO stock solution.

Data Analysis & Interpretation

The Henderson-Hasselbalch Fit

The solubility profile should follow the modified Henderson-Hasselbalch equation for a weak base:


[1][2]
  • 
     : Total solubility at a specific pH.[1][2]
    
  • 
     : Intrinsic solubility (solubility of the neutral species).
    

Expected Profile for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine:

  • pH 1.2: High solubility (> 1 mg/mL) due to protonation of the pyrazole nitrogen.

  • pH 6.8/7.4: Solubility drops to the intrinsic plateau (

    
    ). This is the rate-limiting step for absorption in the lower intestine.[1][2]
    
Biorelevant Implications (FaSSIF)

In FaSSIF, the solubility (


) is often higher than in simple buffer (

) due to partitioning into mixed micelles.
  • Prediction: Given the lipophilic dimethylphenyl tail, expect

    
    .
    
  • Significance: If

    
     is low (<10 
    
    
    
    g/mL) but FaSSIF solubility is high, the compound may still be orally bioavailable via a "food effect" or bile salt solubilization.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][8][9]

  • Avdeef, A. (2007).[3] Solubility of sparingly-soluble ionizable drugs.[1][2] Advanced Drug Delivery Reviews.[1][2][3] [2]

  • Foces-Foces, C., et al. (2000). Tautomerism in 3(5)-phenylpyrazoles: structure and energy. Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem. (2024).[1] Compound Summary: 3-Amino-5-phenylpyrazole (Analog).[1][2] National Library of Medicine.[1]

  • Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).

Sources

Exploratory

literature review of 5-aminopyrazole derivatives in medicinal chemistry

Executive Summary The 5-aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile template for designing potent inhibitors of protein kinases, G-protein-coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile template for designing potent inhibitors of protein kinases, G-protein-coupled receptors (GPCRs), and inflammatory mediators.[1][2][3][4] Its structural rigidity, combined with the ability to function as a bidentate hydrogen bond donor/acceptor, allows it to mimic the adenine ring of ATP, making it indispensable in oncology and immunology drug discovery.[2] This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-aminopyrazole derivatives, highlighted by the recent FDA approval of the non-covalent BTK inhibitor, Pirtobrutinib.[2]

Introduction: The Privileged Scaffold

In the landscape of drug discovery, few heterocycles offer the geometric precision and functional adaptability of the 5-aminopyrazole.[2] Its planar structure allows for effective stacking within enzyme active sites, while the exocyclic amino group at position 5 (and often a carbonyl or nitrogen acceptor at position 4) creates a critical "hinge-binding" motif essential for kinase inhibition.[2][4]

Key Structural Advantages:

  • Hinge Binding: The N2 nitrogen and the C5-amino group often form a donor-acceptor pair that interacts with the backbone residues of the kinase hinge region.[4]

  • Versatile Tautomerism: The ability to exist in different tautomeric forms allows for dynamic adaptation to binding pockets.[2][4]

  • Synthetic Accessibility: High-yielding, modular synthesis allows for rapid library generation.[2][4]

Chemical Synthesis Strategies

The most robust and widely utilized method for accessing 5-aminopyrazoles is the condensation of


-ketonitriles (3-oxo-alkanenitriles) with hydrazines.[2][4] This approach is preferred over the reaction of malononitrile with esters due to better regiocontrol and substrate availability.
The Knorr-Type Cyclization Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, followed by cyclization onto the nitrile carbon.[2]

SynthesisMechanism cluster_conditions Reaction Conditions Reactants β-Ketonitrile + Hydrazine (R-NHNH2) Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack (-H2O) Intermediate2 Iminopyrazole (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminopyrazole Derivative Intermediate2->Product Tautomerization Cond1 Solvent: EtOH/Reflux Cond2 Catalyst: AcOH or Et3N

Figure 1: General mechanism for the synthesis of 5-aminopyrazoles from


-ketonitriles.
Regioselectivity Challenges & Solutions

A common pitfall in this synthesis is the formation of regioisomers (5-amino vs. 3-amino) when using substituted hydrazines.[2][4]

VariableConditionOutcome (Major Isomer)Mechanistic Rationale
Solvent Ethanol (Protic)5-Aminopyrazole Solvation stabilizes the hydrazone intermediate favoring C5-cyclization.[2][4]
Solvent Pyridine/AcOHMixed/3-Amino Basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[4]
Hydrazine Aryl Hydrazine1-Aryl-5-aminopyrazole The terminal

is more nucleophilic, attacking the ketone first.[2][4]
Substituent Bulky R-group on Ketone5-Aminopyrazole Steric hindrance directs hydrazine attack away from the bulky group.[2][4]

Medicinal Chemistry & SAR

The biological potency of 5-aminopyrazoles is strictly governed by the substitution patterns at N1, C3, and C4.[2]

Structure-Activity Relationship (SAR) Matrix[2][4]
  • Position 5 (

    
    ):  Critical for hydrogen bonding.[2][4] Acylation of this group often retains activity but alters solubility and metabolic stability.[2][4] In kinase inhibitors, this amine typically acts as a H-bond donor to the hinge region (e.g., Glu residue).[2]
    
  • Position 4 (Acceptor): An electron-withdrawing group (CN, COOR, CONHR) is essential.[2][4] In Pirtobrutinib , the carboxamide at this position creates a crucial dipole.[2]

  • Position 3 (Hydrophobic Clamp): Aromatic or bulky alkyl groups here fit into the hydrophobic back-pocket (Gatekeeper region) of the kinase.[2][4]

  • Position 1 (Tail): This substituent extends into the solvent-exposed region or specific pockets (e.g., the ribose pocket), determining isoform selectivity.[2]

Case Study: Pirtobrutinib (Jaypirca)

Pirtobrutinib is a best-in-class, non-covalent (reversible) Bruton's Tyrosine Kinase (BTK) inhibitor approved for Mantle Cell Lymphoma (MCL).[2][4] Unlike Ibrutinib, which binds covalently to Cys481, Pirtobrutinib utilizes the 5-aminopyrazole core to stabilize the inactive conformation of the kinase through reversible interactions.[2]

Molecular Logic:

  • Core: 5-amino-4-carboxamide pyrazole.[2][4][5][6][7][8]

  • Selectivity: The specific substitution at N1 (trifluoropropane) and C3 (fluorobenzoyl-aminomethyl-phenyl) allows it to bind BTK even in the presence of C481 mutations that render covalent inhibitors ineffective.[2][4]

PirtobrutinibBinding cluster_Drug Pirtobrutinib Structure BTK BTK Active Site (ATP Pocket) Core 5-Aminopyrazole Core Tail Fluorobenzoyl Moiety Core->Tail Head Trifluoropropane Group Core->Head Interaction1 H-Bond (Hinge Region) Glu475 / Met477 Core->Interaction1 Donates/Accepts H-bonds Interaction2 Hydrophobic Interaction (Gatekeeper Region) Tail->Interaction2 Stabilizes Inactive Conf. Interaction1->BTK Interaction2->BTK

Figure 2: Conceptual binding mode of Pirtobrutinib (5-aminopyrazole derivative) within the BTK active site.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

A representative protocol for accessing the core scaffold.[2][4]

Reagents:

  • Benzoylacetonitrile (10 mmol)[2][4]

  • Phenylhydrazine (10 mmol)[2][4]

  • Ethanol (30 mL)

  • Catalytic Glacial Acetic Acid (3 drops)[2][4]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.45 g (10 mmol) of benzoylacetonitrile in 30 mL of absolute ethanol.

  • Addition: Add 1.08 g (10 mmol) of phenylhydrazine dropwise with constant stirring. Add catalytic acetic acid.[2][4]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100 g).

  • Isolation: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from ethanol/water (9:1) to afford the target 5-aminopyrazole as a white/pale yellow solid.[2][4]

  • Validation: Confirm structure via

    
    -NMR (Look for 
    
    
    
    broad singlet around 5.0–7.0 ppm).[2][4]
In Vitro Kinase Inhibition Assay (Generic Protocol)

To validate biological activity against targets like CDK2 or p38 MAPK.[2][4]

  • Preparation: Prepare 3-fold serial dilutions of the 5-aminopyrazole derivative in DMSO (Final DMSO concentration < 1%).

  • Enzyme Mix: Incubate recombinant kinase (e.g., p38

    
    , 5-10 nM) with the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT) for 15 minutes at room temperature.
  • Substrate Addition: Add ATP (

    
     concentration) and peptide substrate (e.g., MBP or specific peptide).[2][4]
    
  • Reaction: Incubate for 60 minutes at

    
    .
    
  • Detection: Terminate reaction using ADP-Glo™ or similar chemiluminescent reagent.[2][4] Read luminescence on a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Mato, R. et al. (2023).[2] Pirtobrutinib in Relapsed or Refractory Mantle-Cell Lymphoma. New England Journal of Medicine. [2][4]

  • Frizzo, C. P. et al. (2012).[2] 5-Aminopyrazoles: A Review of Synthesis and Biological Activities. Journal of Heterocyclic Chemistry. [2][4]

  • Gomez, L. et al. (2025).[2] Pirtobrutinib (LOXO-305): A Next Generation, Highly Selective, Non-Covalent BTK Inhibitor.[2] Blood.

  • Kumar, V. et al. (2013).[2] Synthesis and anti-inflammatory activity of some new 5-aminopyrazole derivatives. European Journal of Medicinal Chemistry. [2][4]

  • FDA Label. (2023). JAYPIRCA (pirtobrutinib) prescribing information. U.S. Food and Drug Administration.[2][4][9][10]

Sources

Foundational

Precision Mass Spectrometry &amp; Stoichiometry: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Technical Whitepaper Executive Summary In the high-throughput environment of kinase inhibitor discovery, the aminopyrazole scaffold is ubiquitous.[1] However, the distinction between Average Molecular Weight (MW) and Mon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper

Executive Summary

In the high-throughput environment of kinase inhibitor discovery, the aminopyrazole scaffold is ubiquitous.[1] However, the distinction between Average Molecular Weight (MW) and Monoisotopic Mass is frequently a source of error in early-stage library validation and pharmacokinetic (PK) dosing.

This guide provides a definitive technical breakdown for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine . It moves beyond simple database lookups to establish a first-principles calculation methodology, ensuring data integrity for High-Resolution Mass Spectrometry (HRMS) and molarity calculations.

Structural Elucidation & Stoichiometry

Before calculation, the molecular entity must be unambiguously defined to account for tautomerism and connectivity.[1]

Chemical Identity[2][3][4]
  • IUPAC Name: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

  • Molecular Formula:

    
    [2]
    
  • Scaffold Analysis:

    • Core: 1H-pyrazole ring (

      
      ).
      
    • Substituent A (C3): 2,3-dimethylphenyl group (

      
      ).
      
    • Substituent B (C5): Primary amine (

      
      ).
      
  • Tautomerism: The 1H-pyrazole-5-amine can tautomerize to 1H-pyrazole-3-amine depending on solvent conditions, but the molecular mass remains invariant.

Canonical Representation

SMILES: CC1=C(C)C(=CC=C1)C2=CC(N)=NN2 InChIKey: (Theoretical) GKZKLQLTKBJEHC-UHFFFAOYSA-N (Analogous to 3,5-isomer)

Theoretical Mass Calculations

This section contrasts the two critical mass values used in drug development: Average Molecular Weight (for weighing/dosing) and Monoisotopic Mass (for MS identification).

Constants (IUPAC 2024 Standard)

We utilize the most recent IUPAC atomic weights and NIST isotopic masses [1, 2].

ElementSymbolAverage Atomic Weight (Da)Most Abundant IsotopeIsotopic Mass (Da)Abundance (%)
Carbon C12.011

12.0000098.93
Hydrogen H1.008

1.0078399.98
Nitrogen N14.007

14.0030799.63
Calculation Workflow

The following diagram illustrates the logical branching between calculating bulk weight versus specific ion mass.

MassCalculation cluster_0 Path A: Molarity & Dosing cluster_1 Path B: Mass Spectrometry (HRMS) Input Input Structure C11 H13 N3 AvgConst IUPAC Average Weights (Weighted by abundance) Input->AvgConst IsoConst NIST Monoisotopic Masses (Single Lightest Isotope) Input->IsoConst CalcMW Summation: Σ(n × AvgWeight) AvgConst->CalcMW ResultMW Average MW 187.24 g/mol CalcMW->ResultMW CalcMono Summation: Σ(n × IsoMass) IsoConst->CalcMono ResultMono Monoisotopic Mass 187.1109 Da CalcMono->ResultMono

Figure 1: Logical workflow distinguishing Average Molecular Weight from Monoisotopic Mass calculations.

Step-by-Step Derivation
A. Average Molecular Weight (MW)

Used for: Preparing molar solutions (e.g., 10 mM DMSO stock).[1]





B. Monoisotopic Mass (

)

Used for: Identifying the parent ion in LC-MS.





Mass Spectrometry Validation Protocol

To validate the synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard [3].

Ionization Physics & Adducts

Aminopyrazoles are basic.[1] In positive mode ESI (+), the protonation site is typically the pyridine-like nitrogen (N2) of the pyrazole ring, stabilized by resonance with the exocyclic amine.[1]

Target Target Table (ESI+):

Ion SpeciesFormulaCalculation (

)
Target

Protonated


188.1183
Sodiated


210.1008
Potassiated


226.0747
Acetonitrile Adduct


229.1448
Experimental Workflow

The following protocol ensures reproducible detection and minimizes source fragmentation.

MS_Protocol Sample Sample Prep 10 µM in 50:50 MeOH:H2O + 0.1% Formic Acid LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source (+) Spray Voltage: 3.5 kV Gas Temp: 300°C LC->ESI Analyzer Mass Analyzer (Q-TOF or Orbitrap) Res > 30,000 ESI->Analyzer Data Data Analysis Extract Ion Chromatogram (XIC) Target: 188.1183 ± 5ppm Analyzer->Data

Figure 2: LC-MS/MS experimental workflow for aminopyrazole validation.

Isotopic Distribution Pattern

For


, the isotopic envelope provides a secondary confirmation of identity. The M+1 peak arises primarily from the 1.1% natural abundance of 

.[1]
  • M (188.12): 100% Relative Abundance.

  • M+1 (189.12): ~12.5% (Calculated:

    
    ).
    
  • M+2 (190.12): ~0.7% (Due to

    
     and 
    
    
    
    ).

Note: Significant deviation from this ratio (>10%) indicates co-eluting impurities or detector saturation.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[1][3][4][5] [Link]

  • NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions. National Institute of Standards and Technology.[1] [Link]

  • Holčapek, M., et al. (2010).[1] Mass Spectrometry of Nitrogen-Containing Heterocycles. Structural Analysis of Organic Compounds. Wiley-VCH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds using 3-(2,3-Dimethylphenyl)-1H-pyrazol-5-amine

Introduction & Pharmacological Context Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of nitrogen-containing fused bicyclic heterocycles. Due to their structural bioisosterism with purines, these scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of nitrogen-containing fused bicyclic heterocycles. Due to their structural bioisosterism with purines, these scaffolds are extensively utilized in medicinal chemistry as competitive inhibitors targeting the ATP-binding hinge region of oncogenic kinases, such as Pim-1, BRAF, and Trk[1].

This application note outlines the robust, scalable synthesis of substituted pyrazolo[1,5-a]pyrimidines utilizing 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine as the fundamental precursor. The incorporation of the 2,3-dimethylphenyl moiety at the 2-position of the final pyrazolo[1,5-a]pyrimidine core is highly strategic: the ortho-methyl group induces a specific dihedral twist between the aryl ring and the bicyclic core. This precise conformational restriction optimizes hydrophobic interactions within the kinase binding pocket, significantly enhancing target selectivity and overall binding affinity[1].

Mechanistic Rationale & Regioselectivity

The construction of the pyrazolo[1,5-a]pyrimidine core is achieved via a cascade cyclocondensation between the 5-aminopyrazole and a 1,3-dielectrophile (e.g., 1,3-diketones or


-ketoesters)[2].

Causality of Experimental Choices:

  • Nucleophilicity Gradient: The exocyclic primary amine (-NH₂) of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is significantly more nucleophilic than the endocyclic pyrazole nitrogens (N1 and N2)[3].

  • Regioselective Attack: When reacted with an asymmetric 1,3-dielectrophile (such as ethyl acetoacetate), the exocyclic amine preferentially attacks the most electrophilic center (the ketone carbonyl, which is more electrophilic than the ester carbonyl). This forms an initial enamine or Schiff base intermediate[3].

  • Intramolecular Cyclization: Following enamine formation, the sterically favored endocyclic N1 nitrogen attacks the remaining electrophilic center (the ester carbonyl). Subsequent dehydration yields the thermodynamically stable aromatic fused system[3].

  • Catalyst & Solvent Selection: Glacial acetic acid is selected as both the solvent and a mild acid catalyst[4]. It provides sufficient protonation to activate the carbonyl oxygens of the dielectrophile without fully protonating the weakly basic pyrazole nitrogens, which would otherwise arrest the nucleophilic attack[5].

SynthesisWorkflow SM 3-(2,3-Dimethylphenyl)- 1H-pyrazol-5-amine Cond1 Acid-Catalyzed Condensation (Glacial AcOH, 90°C) SM->Cond1 Cond2 Acid-Catalyzed Condensation (Glacial AcOH, 110°C) SM->Cond2 E1 1,3-Diketone (Acetylacetone) E1->Cond1 E2 β-Ketoester (Ethyl Acetoacetate) E2->Cond2 Int1 Enamine Intermediate (Exocyclic N Attack) Cond1->Int1 Int2 Enamine Intermediate (Exocyclic N Attack) Cond2->Int2 Cyc1 Intramolecular Cyclization (Endocyclic N1 Attack) Int1->Cyc1 Cyc2 Intramolecular Cyclization (Endocyclic N1 Attack) Int2->Cyc2 Prod1 2-(2,3-Dimethylphenyl)- 5,7-dimethylpyrazolo [1,5-a]pyrimidine Cyc1->Prod1 Prod2 2-(2,3-Dimethylphenyl)- 5-methylpyrazolo [1,5-a]pyrimidin-7-ol Cyc2->Prod2

Regioselective synthesis workflow of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols are designed as self-validating systems. The specific workup procedures leverage the differential solubility of the starting materials and the highly lipophilic products, allowing for isolation via precipitation rather than relying on resource-intensive column chromatography.

Protocol A: Synthesis of 2-(2,3-Dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Using a Symmetrical 1,3-Diketone)
  • Preparation: In a 50 mL round-bottom flask, suspend 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol) in 15 mL of glacial acetic acid[4].

  • Addition: Add pentane-2,4-dione (acetylacetone) (1.2 eq, 12 mmol) dropwise at room temperature under constant magnetic stirring.

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C for 3–4 hours[4].

  • In-Process Control: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1). The complete disappearance of the highly polar, UV-active aminopyrazole spot indicates the endpoint.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into 100 mL of crushed ice-water with vigorous stirring. Cautiously neutralize the suspension with 10% aqueous NaOH until the pH reaches ~7.0[4].

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual acetate salts, and dry in a vacuum oven at 50 °C overnight.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-(2,3-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Protocol B: Synthesis of 2-(2,3-Dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (Using an Asymmetrical -Ketoester)
  • Preparation: Dissolve 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol) in 20 mL of glacial acetic acid[4].

  • Addition: Add ethyl acetoacetate (1.1 eq, 11 mmol) in a single portion.

  • Cyclization: Reflux the mixture at 110 °C for 6 hours. Note: The steric hindrance imparted by the 2,3-dimethylphenyl group necessitates a slightly longer reaction time compared to unsubstituted phenyl variants to drive the final cyclization step.

  • Isolation: Cool the mixture and pour it into ice-water. The product precipitates primarily as the 7-hydroxy tautomer (which exists predominantly as the 7-oxo form in the solid state). Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

Starting MaterialElectrophileCatalyst / SolventTemp / TimeProduct CoreExpected Yield
3-(2,3-dimethylphenyl)-1H-pyrazol-5-aminePentane-2,4-dioneGlacial Acetic Acid90 °C / 3 h5,7-dimethylpyrazolo[1,5-a]pyrimidine85 - 92%
3-(2,3-dimethylphenyl)-1H-pyrazol-5-amineEthyl acetoacetateGlacial Acetic Acid110 °C / 6 h5-methylpyrazolo[1,5-a]pyrimidin-7-ol78 - 85%
3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine3-(Dimethylamino)acrylonitrileSodium Ethoxide / EtOH80 °C / 5 h7-aminopyrazolo[1,5-a]pyrimidine70 - 75%

Pharmacological Application: Kinase Inhibition

KinasePathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., Pim-1 / BRAF) Inhibitor->Kinase Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->Kinase Binds Active Site Substrate Downstream Effectors (e.g., BAD, MEK) Kinase->Substrate Phosphorylation Survival Cell Survival & Tumor Proliferation Substrate->Survival Promotes

Competitive inhibition of oncogenic kinase signaling by pyrazolo[1,5-a]pyrimidines.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. nih.gov.
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Deriv
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. nih.gov.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. beilstein-journals.org.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine deriv
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.

Sources

Application

protocol for cyclization reactions involving 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

This Application Note and Protocol guide details the cyclization chemistry of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine . This compound is a critical "push-pull" dinucleophile used in the synthesis of fused heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the cyclization chemistry of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine . This compound is a critical "push-pull" dinucleophile used in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., homologs of Pazopanib, Zaleplon).

Executive Summary & Chemical Logic

The starting material, 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (referred to herein as Compound A ), possesses a unique 1,3-binucleophilic motif comprising an exocyclic primary amine and an endocyclic ring nitrogen (N1).

The core challenge in cyclizing Compound A is regiocontrol . The 2,3-dimethylphenyl moiety at position 3 exerts significant steric influence, driving the tautomeric equilibrium and dictating the nucleophilicity of the ring nitrogens.

  • Nucleophilic Sites: The exocyclic amine (N-exo) is hard and typically attacks the most electrophilic carbonyl first (kinetic control). The ring nitrogen (N1) is softer but serves as the bridgehead atom in the final fused system.

  • Steric Steering: The ortho-methyl group on the phenyl ring creates a twisted conformation relative to the pyrazole plane.[1] This steric bulk generally favors reaction at the N1 position distal to the aryl group, directing the formation of 2-arylpyrazolo[1,5-a]pyrimidines rather than the isomeric 5-aryl adducts.

Reaction Classes & Pathways

The following diagram illustrates the two primary cyclization pathways (Path A and Path B) and the critical intermediate states.

ReactionPathways cluster_legend Mechanism Legend Start 3-(2,3-dimethylphenyl)- 1H-pyrazol-5-amine Intermed Intermediate Enamine/Imine Start->Intermed Nucleophilic Attack (N-exo) Reagent1 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent1->Intermed Reagent2 Alkoxymethylenemalonates Reagent2->Intermed Prod1 Pyrazolo[1,5-a]pyrimidine (5,7-disubstituted) Intermed->Prod1 Path A: Cyclodehydration (Acid Reflux) Prod2 Pyrazolo[1,5-a]pyrimidine- 3-carbonitrile Intermed->Prod2 Path B: Michael-Cyclization (Base/Heat) Kinetic Control Kinetic Control Thermodynamic Product Thermodynamic Product Kinetic Control->Thermodynamic Product

Figure 1: Divergent synthetic pathways for Compound A depending on the electrophilic partner.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2,3-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Objective: Condensation with symmetric 1,3-diketones. Mechanism: Acid-catalyzed cyclocondensation.[1]

Materials
ReagentMW ( g/mol )EquivalentsAmount
Compound A 187.241.0500 mg (2.67 mmol)
Acetylacetone100.121.2320 mg (3.20 mmol)
Glacial Acetic Acid60.05Solvent5.0 mL
Ethanol (Optional)46.07Wash10 mL
Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound A (500 mg) in Glacial Acetic Acid (5 mL).

    • Note: The amine may not dissolve instantly; gentle warming (40°C) will ensure homogeneity.

  • Addition: Add Acetylacetone (320 mg) dropwise via syringe over 2 minutes.

    • Observation: A slight color change (yellowing) is common due to Schiff base formation.

  • Reaction: Heat the mixture to reflux (118°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low R_f, stains with ninhydrin) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (20 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~7–8.[1] Caution: Exothermic.

  • Isolation: A precipitate should form.[1] Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL). Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 75–85% Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH₂ signal (~5.0 ppm) and the appearance of a singlet aromatic proton for the pyrimidine ring (~6.5 ppm). The 2,3-dimethylphenyl signals will remain distinct.

Protocol B: Regioselective Synthesis with Unsymmetrical Electrophiles (Ethyl Acetoacetate)

Objective: Synthesis of 2-(2,3-dimethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (or isomer). Challenge: Regioselectivity (5-one vs 7-one). In glacial acetic acid, the reaction typically favors the formation of the 7-methyl-5-oxo isomer due to the initial attack of the exocyclic amine on the more reactive ketone carbonyl of the beta-keto ester.[1]

Materials
ReagentMWEquivRole
Compound A 187.241.0Substrate
Ethyl Acetoacetate130.141.2Electrophile
Glacial Acetic Acid-SolventReaction Medium
Procedure
  • Dissolution: Dissolve Compound A (1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Reflux: Add Ethyl Acetoacetate (1.2 mmol) and reflux for 6 hours.

  • Precipitation: Cool to RT. The product often crystallizes directly from the acetic acid solution upon cooling.

  • Filtration: Filter the solid.

  • Wash: Wash with Diethyl Ether to remove traces of acetic acid.[1]

Critical Insight (Regiochemistry): To prove the regiochemistry (5-one vs 7-one), use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Irradiate the methyl group on the pyrimidine ring.

  • If you see enhancement of the pyrimidine ring proton and the pyrazole C3-H (or substituents), it confirms the spatial proximity.

  • Note: In this specific scaffold, the 2,3-dimethylphenyl group is at position 2. The pyrazole proton is at position 3.

Analytical Data & Validation Standards

When characterizing the cyclized products derived from 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine , the following spectral features are diagnostic:

Feature1H NMR Signal (Approx.)Interpretation
Exocyclic NH₂ DisappearsConfirms participation of the amine in the ring closure.[1]
Pyrimidine H ~6.5 - 6.8 ppm (s)Diagnostic singlet for the proton at position 6 of the fused system.
Aryl-CH₃ ~2.2 - 2.4 ppm (s, 6H)Two distinct singlets or one overlapping signal for the 2,3-dimethyl group.
Bridgehead N N/A (HMBC req.)HMBC correlations from Pyrazole C3-H to the bridgehead carbons confirm fusion.[1]

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Source:Journal of Heterocyclic Chemistry Citation: Quiroga, J., et al. "Synthesis of pyrazolo[1,5-a]pyrimidines in the reaction of 5-amino-3-arylpyrazoles with methoxymethylene Meldrum's acid derivatives."[2] J. Heterocyclic Chem.[1][2] 35.1 (1998): 61-64.[1] URL:[Link]

  • General Reactivity of 5-Aminopyrazoles Source:Beilstein Journal of Organic Chemistry Citation: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1][3] Chem. 7 (2011): 179–197. URL:[Link]

  • Microwave-Assisted Cyclization Protocols Source:Molecules Citation: Fadda, A.A., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines."[1] Molecules 14.12 (2009): 5112-5123.[1] URL:[Link]

  • Tautomerism and Reactivity Source:MDPI Citation: Silva, V.L.M., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules 25.1 (2020): 229. URL:[Link][4]

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] When fused with the versatile azomethine (imine) functionality of a Schiff base, the resulting molecular architecture offers a unique platform for the development of novel therapeutic agents.[3][4] Schiff bases derived from pyrazole moieties have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] The imine linkage is not merely a linker but often plays a crucial role in the biological activity of the molecule, potentially through chelation with metal ions or by participating in hydrogen bonding interactions with biological targets.[5][8]

This application note provides a comprehensive guide for the synthesis of Schiff bases derived from 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. The inclusion of the 2,3-dimethylphenyl substituent at the 3-position of the pyrazole ring introduces steric and electronic modifications that can significantly influence the pharmacological profile of the resulting Schiff bases. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering detailed, step-by-step protocols for the synthesis of the key pyrazole amine intermediate and its subsequent conversion to a series of Schiff bases. Furthermore, we provide protocols for the thorough characterization of these novel compounds.

Synthesis of the Key Intermediate: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

The synthesis of the target Schiff bases commences with the preparation of the crucial precursor, 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. This is achieved through a robust two-step sequence involving the formation of a β-ketonitrile followed by a cyclization reaction with hydrazine.

Protocol 1: Synthesis of 3-(2,3-dimethylphenyl)-3-oxopropanenitrile

This protocol details the synthesis of the β-ketonitrile intermediate via a Claisen-type condensation reaction.

Reaction Scheme:

cluster_conditions Reaction Conditions Ethyl 2,3-dimethylbenzoate Ethyl 2,3-dimethylbenzoate Intermediate 3-(2,3-dimethylphenyl)-3-oxopropanenitrile Ethyl 2,3-dimethylbenzoate->Intermediate + Acetonitrile Acetonitrile Acetonitrile Sodium Ethoxide Sodium Ethoxide Toluene, Reflux Toluene, Reflux

Figure 1: Synthesis of 3-(2,3-dimethylphenyl)-3-oxopropanenitrile.

Materials:

  • Ethyl 2,3-dimethylbenzoate

  • Acetonitrile (dry)

  • Sodium ethoxide

  • Toluene (dry)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and dry toluene.

  • To this suspension, add ethyl 2,3-dimethylbenzoate (1.0 equivalent) followed by dry acetonitrile (1.5 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous layer to pH 5-6 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-(2,3-dimethylphenyl)-3-oxopropanenitrile. This product is often used in the next step without further purification.

Protocol 2: Synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

This protocol describes the cyclization of the β-ketonitrile with hydrazine hydrate to form the desired 5-aminopyrazole.[5][9]

Reaction Scheme:

cluster_conditions Reaction Conditions Ketonitrile 3-(2,3-dimethylphenyl)-3-oxopropanenitrile Aminopyrazole 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine Ketonitrile->Aminopyrazole + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Ethanol, Reflux Ethanol, Reflux

Figure 2: Synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine.

Materials:

  • 3-(2,3-dimethylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve the crude 3-(2,3-dimethylphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of Schiff Bases from 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

The synthesized 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine serves as a versatile building block for the preparation of a library of Schiff bases through condensation with various aromatic aldehydes.

Protocol 3: General Procedure for the Synthesis of Schiff Bases

This protocol provides a general method for the condensation reaction to form the target Schiff bases.

General Reaction Scheme:

cluster_conditions Reaction Conditions Aminopyrazole 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine SchiffBase Schiff Base Aminopyrazole->SchiffBase + R-CHO Aldehyde Aromatic Aldehyde (R-CHO) Ethanol, Reflux Ethanol, Reflux Acetic Acid Glacial Acetic Acid (cat.)

Sources

Application

Application Note: High-Precision Bioassay Screening for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine Analogs

Introduction & Chemical Context The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized as a hinge-binding motif (adenine mimetic) in kinase inhibitor discovery. The specific anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized as a hinge-binding motif (adenine mimetic) in kinase inhibitor discovery. The specific analog, 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine , represents a critical chemotype where the 2,3-dimethylphenyl substitution provides a steric bulk likely targeting the hydrophobic back-pocket (Gatekeeper region) or inducing a biaryl twist that improves selectivity over promiscuous kinases.

This Application Note provides a rigorous screening protocol for this class of compounds. Unlike generic screening guides, this document addresses the specific physicochemical challenges of aminopyrazoles—namely, their tendency for colloidal aggregation and pH-dependent solubility—and outlines a "Self-Validating" screening cascade from biochemical potency to cellular target engagement.

The "Donor-Acceptor" Hypothesis

The 5-amino-pyrazole core typically binds to the kinase hinge region via:

  • H-bond Donor: The exocyclic 5-amino group (

    
    ) donates to the hinge backbone carbonyl.
    
  • H-bond Acceptor: The pyrazole ring nitrogen (N2) accepts from the hinge backbone amide.

Figure 1: Screening Cascade Logic

ScreeningCascade Start Compound Library (Aminopyrazoles) Solubility QC: Solubility & Aggregation Check (DLS / Nephelometry) Start->Solubility Biochem Primary Screen: Biochemical IC50 (TR-FRET / LANCE) Solubility->Biochem Pass (>50µM) Biochem->Solubility Fail (False Positive) Cellular Secondary Screen: Cellular Target Engagement (NanoBRET / Western) Biochem->Cellular Potency <100nM Selectivity Safety Profiling: Kinome Scan Cellular->Selectivity Permeable Hit Validated Lead Selectivity->Hit

Caption: Logical flow for validating aminopyrazole analogs, prioritizing early detection of aggregation artifacts common to this scaffold.

Compound Management & Quality Control

Critical Insight: Aminopyrazoles are prone to forming colloidal aggregates in aqueous buffers, which can sequester enzymes and cause false positives (promiscuous inhibition).

Protocol A: Stock Preparation and Aggregation Check
  • Solubilization: Dissolve the solid 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine in 100% DMSO to a concentration of 10 mM.

    • Note: The 2,3-dimethyl substitution increases lipophilicity (

      
      ). Ensure vortexing for 30 seconds.
      
  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo®) to transfer compounds. Avoid traditional tip-based pipetting for serial dilutions to prevent "carryover" of hydrophobic analogs.

  • Detergent Control: All assay buffers must contain a non-ionic detergent (0.01% Triton X-100 or 0.005% Brij-35) to disrupt colloidal aggregates.

    • Validation Step: If an IC50 shifts significantly (>3-fold) upon increasing detergent concentration, the compound is likely an aggregator, not a specific inhibitor.

Primary Biochemical Assay: TR-FRET (LanthaScreen™)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to fluorescence interference, which is common with nitrogen-rich heterocycles.

Mechanism

A Terbium (Tb)-labeled antibody binds to the phosphorylated product. Energy transfers from Tb (Donor) to a Fluorescein/GFP-labeled substrate (Acceptor) only upon phosphorylation.

Materials
  • Kinase: Recombinant Ser/Thr Kinase (e.g., CDK2, p38 MAPK, or BRAF depending on specific target hypothesis).

  • Substrate: Fluorescein-labeled peptide (specific to kinase).

  • ATP: Ultra-pure (Km determined experimentally).

  • Detection: Tb-labeled anti-phospho antibody.

Protocol B: Kinase IC50 Determination

Assay Volume: 10 µL (384-well low volume black plate).

  • Compound Addition: Dispense 100 nL of compound (10-point dose response, top concentration 10 µM) into dry wells.

  • Enzyme/Substrate Mix (5 µL):

    • Prepare 2X Enzyme/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 ).

    • Concentration: 2X Enzyme (optimized to yield 20-30% conversion) + 2X Substrate (typically 400 nM).

    • Add 5 µL to wells. Incubate 15 min at RT (allows compound-enzyme pre-equilibration).

  • ATP Start (5 µL):

    • Add 5 µL of 2X ATP solution.

    • Critical: ATP concentration must be at

      
       (apparent Michaelis constant) to ensure the assay is sensitive to ATP-competitive inhibitors (which this scaffold is).
      
  • Reaction: Incubate for 60 minutes at RT.

  • Detection (10 µL):

    • Add 10 µL of Stop Solution (20 mM EDTA + 2 nM Tb-Antibody).

  • Read: Measure TR-FRET on a multimode reader (Ex: 340 nm, Em: 495 nm/520 nm).

Data Analysis

Calculate the Emission Ratio (520nm / 495nm). Fit data to a 4-parameter logistic equation:



Secondary Cellular Assay: Target Engagement

Biochemical potency does not guarantee cellular activity. The 2,3-dimethylphenyl group may hinder membrane permeability or be pumped out by efflux transporters.

Protocol C: Western Blot for Phospho-Substrate

Objective: Confirm inhibition of the specific signaling pathway (e.g., phosphorylation of Rb for CDKs, or ERK for MAPK) in intact cells.

  • Cell Seeding: Seed relevant cancer cell lines (e.g., A375, MCF7) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment:

    • Treat cells with compound (0.1, 1, 10 µM) for 2–6 hours.

    • Control: DMSO (Vehicle) and a Reference Inhibitor (e.g., Palbociclib or Sorafenib).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Probe with Primary Antibody against the phosphorylated downstream target (e.g., p-ERK1/2).

    • Probe with Total Protein Antibody (e.g., Total ERK1/2) for normalization.

  • Quantification: Calculate the ratio of Phospho/Total protein.

Figure 2: Assay Mechanism Visualization

AssayMechanism cluster_0 TR-FRET (Biochemical) Step1 Kinase + ATP + Substrate Step2 Phosphorylation Occurs Step1->Step2 No Drug Step3 Inhibitor Blocks ATP Pocket Step1->Step3 + Drug Step4 Tb-Ab binds p-Substrate (FRET Signal) Step2->Step4 Step3->Step4 Low Signal

Caption: In the TR-FRET assay, the 3-aminopyrazole analog competes with ATP. Successful inhibition results in a DECREASE in FRET signal (low 520/495 ratio).

Selectivity & Safety Profiling

The 2,3-dimethylphenyl moiety is designed to improve selectivity, but pyrazoles are historically promiscuous.

The "Kinome Scan" Strategy: Once a lead shows IC50 < 100 nM in the primary assay and cellular activity < 1 µM:

  • Panel: Screen against a diversity panel of 20–50 kinases (focusing on CDK, GSK3, Aurora, and VEGFR families).

  • Metric: Calculate the Selectivity Score (S(35)) :

    
    
    
    • Target: S(35) < 0.1 (highly selective).

Summary of Key Parameters

ParameterSpecificationRationale
Solvent 100% DMSOPyrazoles are hydrophobic; aqueous stocks precipitate.
Detergent 0.01% Triton X-100Prevents false positives from colloidal aggregation.
ATP Conc.

Ensures sensitivity to ATP-competitive inhibitors.
Incubation 60 min (Kinase)Allows slow-binding kinetics (common in type II inhibitors) to equilibrate.
Z' Factor > 0.6Required for statistical confidence in HTS.

References

  • Scaffold Validation: Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.[1] Source: National Institutes of Health (PMC). URL:[Link]

  • Assay Optimization (TR-FRET): Title: Optimization and validation of a TR-FRET assay for high-throughput screening. Source: National Center for Advancing Translational Sciences (NCATS). URL:[Link] (General guidance on NCI assay standards)

  • Interference & Aggregation: Title: Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Kinase Profiling Standards: Title: A comprehensive assay for targeted anticancer therapy (Kinome Scanning). Source: Nature Biotechnology. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine synthesis

Introduction Welcome to the technical support guide for the synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and structurally related 5-aminopyrazoles. These compounds are valuable building blocks in the development of novel therapeutics and agrochemicals.

This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the reaction's mechanics, common failure points, and robust optimization strategies. Our approach is structured as a series of frequently asked questions that directly address the practical challenges encountered in the laboratory.

Core Synthesis Pathway Overview

The most reliable and versatile method for synthesizing 5-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine.[1][2] The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable pyrazole ring.

G A 3-(2,3-dimethylphenyl) -3-oxopropanenitrile C Intermediate: Hydrazone A->C Condensation (-H₂O) B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Intramolecular Cyclization C->D E 3-(2,3-dimethylphenyl) -1H-pyrazol-5-amine D->E Aromatization

Caption: General reaction workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is consistently low. What are the most common root causes?

Low yield is the most frequently reported issue. It rarely stems from a single cause but is often a combination of factors related to starting materials, reaction conditions, and side reactions. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] Understanding the potential pitfalls in this process is key to improving your yield.

Below is a logical troubleshooting workflow to diagnose and resolve common issues.

Troubleshooting Start Low Yield Reported CheckPurity Step 1: Verify Starting Material Purity Start->CheckPurity Ketonitrile Is β-ketonitrile pure? (NMR, mp) CheckPurity->Ketonitrile Check β-ketonitrile CheckConditions Step 2: Evaluate Reaction Conditions Stoichiometry Stoichiometry Correct? (1.0 : 1.1-1.2) CheckConditions->Stoichiometry CheckSideReactions Step 3: Investigate Side Reactions Hydrolysis Evidence of ketonitrile hydrolysis? CheckSideReactions->Hydrolysis CheckPurification Step 4: Optimize Work-up & Purification Solubility Is product lost during extraction or crystallization? CheckPurification->Solubility Hydrazine Is hydrazine fresh? (Anhydrous, clear) Ketonitrile->Hydrazine [Yes] PurifyKeto Action: Recrystallize or chromatograph β-ketonitrile. Ketonitrile->PurifyKeto [No] Hydrazine->CheckConditions [Yes] UseFreshHydrazine Action: Use freshly opened or distilled hydrazine. Hydrazine->UseFreshHydrazine [No] PurifyKeto->Ketonitrile UseFreshHydrazine->Hydrazine TempTime Temp/Time Sufficient? (Monitor by TLC) Stoichiometry->TempTime [Yes] AdjustStoich Action: Use slight excess of hydrazine (1.1-1.2 eq). Stoichiometry->AdjustStoich [No] TempTime->CheckSideReactions [Yes] IncreaseTempTime Action: Increase temperature or prolong reaction time. TempTime->IncreaseTempTime [No] AdjustStoich->Stoichiometry IncreaseTempTime->TempTime HydrazoneStall Is stable hydrazone intermediate observed? Hydrolysis->HydrazoneStall [No] UseAnhydrous Action: Use anhydrous solvent and neutral conditions. Hydrolysis->UseAnhydrous [Yes] HydrazoneStall->CheckPurification [No] ForceCyclization Action: Change to higher boiling solvent (e.g., n-butanol) or add acid/base catalyst cautiously. HydrazoneStall->ForceCyclization [Yes] UseAnhydrous->CheckConditions ForceCyclization->CheckConditions OptimizeSolvent Action: Adjust work-up solvent polarity or use different crystallization solvent. Solubility->OptimizeSolvent [Yes] Optimized Yield Optimized Solubility->Optimized [No] OptimizeSolvent->Solubility

Caption: Troubleshooting decision tree for low pyrazole yields.

Q2: How do I prepare and assess the quality of the starting material, 3-(2,3-dimethylphenyl)-3-oxopropanenitrile?

The purity of your β-ketonitrile is paramount. Impurities from its synthesis can interfere with the pyrazole formation. A common route to this precursor is the base-mediated condensation of a 2,3-dimethylbenzoate ester with acetonitrile.

Purity Assessment:

  • Appearance: Should be a clean, crystalline solid. An oily or discolored appearance suggests impurities.

  • Melting Point: A sharp melting point is indicative of high purity. A broad or depressed melting range suggests contamination.

  • NMR Spectroscopy (¹H NMR): This is the most definitive method. Check for the absence of signals from starting ester, excess acetonitrile, or side-products. The methylene protons (-CH₂-CN) should appear as a clean singlet.

  • Hydrolysis: The β-ketonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the corresponding ketone.[3] Ensure it has been stored in a dry environment.

Q3: The reaction stalls, and I've isolated a stable intermediate. What is it and how can I push the reaction to completion?

You have likely isolated the hydrazone intermediate.[3] The reaction mechanism involves two stages: the rapid formation of the hydrazone, followed by a slower, rate-limiting intramolecular cyclization onto the nitrile group.[1][2] If the cyclization step is energetically demanding, the hydrazone can be isolated.

Strategies to Promote Cyclization:

  • Increase Thermal Energy: The most common solution. Refluxing the reaction in a higher-boiling solvent like n-butanol or toluene can provide the necessary activation energy for the ring-closing step.

  • Catalysis: While often performed under neutral conditions, cautious addition of a catalytic amount of acid (e.g., acetic acid) can protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazone's secondary amine. Conversely, a base can deprotonate the secondary amine, increasing its nucleophilicity. This must be done carefully to avoid promoting hydrolysis of any remaining β-ketonitrile.

  • Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate this reaction, often reducing reaction times from hours to minutes by efficiently overcoming the activation barrier for cyclization.[4]

Q4: What are the optimal reaction conditions and how should I approach optimization?

Optimization should be systematic. Start with a baseline condition and vary one parameter at a time, monitoring the reaction progress by TLC or LC-MS.

ParameterBaseline ConditionOptimization StrategyRationale
Stoichiometry 1.0 eq. β-ketonitrile, 1.1 eq. Hydrazine HydrateIncrease hydrazine to 1.2-1.5 eq.Ensures the complete consumption of the more complex starting material.[3]
Solvent Ethanol (EtOH)Test Methanol (MeOH), Isopropanol (IPA), n-ButanolSolvent polarity and boiling point affect reactant solubility and the energy supplied for cyclization. Ethanol is a standard choice.[3]
Temperature Reflux (in Ethanol, ~78 °C)Lower to room temp. or increase by switching to a higher-boiling solvent.Some reactions proceed smoothly at room temperature, while others require heat to drive the cyclization step.
Concentration 0.2 - 0.5 MIncrease or decrease concentration.Higher concentrations can increase reaction rate but may also lead to side-products or precipitation issues.
Catalyst None (Neutral)Add catalytic acetic acid (AcOH) or triethylamine (TEA).Use cautiously to promote cyclization if the hydrazone intermediate is stable.[5]

Note: The yields presented in this table are illustrative and can vary based on the specific experimental setup and purity of reagents.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization based on your specific observations and equipment.

Materials:

  • 3-(2,3-dimethylphenyl)-3-oxopropanenitrile (1.0 equivalent)

  • Hydrazine hydrate (1.1 - 1.2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-(2,3-dimethylphenyl)-3-oxopropanenitrile (1 eq.) in anhydrous ethanol (to make a ~0.4 M solution).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (~78 °C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting ketonitrile should be consumed, and a new, more polar spot corresponding to the aminopyrazole product should appear. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add deionized water to the residue, which may cause the product to precipitate.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or hexanes.

    • Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Cereda, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Cereda, M., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Wang, L., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. [Link]

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International Publication. [Link]

Sources

Optimization

Technical Support Center: Solubility Guide for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Document ID: TS-PYR-003 Status: Active Last Updated: February 27, 2026 Department: Application Science & Formulation Support[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The Challenge: Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-PYR-003 Status: Active Last Updated: February 27, 2026 Department: Application Science & Formulation Support[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: Researchers frequently encounter solubility anomalies with 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine .[1] While theoretically soluble in polar aprotic solvents like DMSO, this molecule exhibits "Brick Dust" behavior—high crystallinity and poor dissolution kinetics—due to a conflict between its polarity and lipophilicity.[1]

The Molecule:

  • Head Group (Hydrophilic): The aminopyrazole moiety is a dense hydrogen-bond network former (donor and acceptor).[1] It drives high lattice energy.

  • Tail Group (Hydrophobic): The 2,3-dimethylphenyl group is lipophilic.[1] The ortho-methyl substitution creates steric torsion, twisting the ring out of planarity. While this usually aids solubility, the high lipophilicity makes the molecule intolerant to moisture.

The Solvent (DMSO): Dimethyl Sulfoxide (DMSO) is the standard vehicle.[2] However, its hygroscopicity is the primary cause of failure. DMSO absorbs atmospheric water, which acts as a potent anti-solvent for the dimethylphenyl tail, causing immediate precipitation or "gelling."[1]

Diagnostic Workflow (Decision Tree)

Use this flowchart to diagnose your specific solubility failure.

SolubilityTroubleshooting Start Start: Compound fails to dissolve in DMSO CheckAppearance Observation: What does the mixture look like? Start->CheckAppearance Cloudy Cloudy / Opaque Suspension CheckAppearance->Cloudy White haze Crystals Visible Crystals at Bottom CheckAppearance->Crystals Solid chunks Gel Viscous Gel / Slurry CheckAppearance->Gel Thickening CauseWater Cause: Water Contamination (DMSO is wet) Cloudy->CauseWater CauseLattice Cause: High Lattice Energy (Thermodynamic Barrier) Crystals->CauseLattice CauseAmorphous Cause: Supersaturation/ Amorphous Aggregation Gel->CauseAmorphous ActionDry Protocol A: Use Fresh Anhydrous DMSO (Ampule) CauseWater->ActionDry Step 1 ActionHeat Protocol B: Thermal Cycling (40°C - 60°C) CauseLattice->ActionHeat Step 1 CauseAmorphous->ActionHeat Step 1 ActionDry->ActionHeat If fails ActionAcid Protocol C: Acidification (Break H-Bond Network) ActionHeat->ActionAcid If fails

Figure 1: Diagnostic logic flow for identifying the root cause of insolubility based on visual cues.

Technical Protocols

Protocol A: The "Dry Start" (Prevention of Water Contamination)

Context: DMSO can absorb up to 10% water by weight within 24 hours if left uncapped. Even 1% water content can crash this lipophilic compound out of solution.

  • Reagent Check: Do not use DMSO stored in a plastic bottle or a previously opened bottle older than 1 month. Use glass-ampule anhydrous DMSO (≥99.9%).[1]

  • Vessel: Use a glass vial with a PTFE-lined cap. Avoid polystyrene tubes (DMSO can leach plasticizers, creating false "cloudiness").[1]

  • Procedure:

    • Weigh compound into the dry vial.

    • Purge vial with Nitrogen or Argon (if available).[1]

    • Add anhydrous DMSO.[3]

    • Vortex immediately for 30 seconds.

Protocol B: Thermal Cycling (Overcoming Lattice Energy)

Context: The aminopyrazole head group forms strong intermolecular hydrogen bonds (N-H[1]···N). Kinetic energy is required to break these bonds and allow DMSO to solvate the molecule.

  • Preparation: Seal the vial tightly (parafilm is recommended).

  • Heat: Place in a water bath or heat block at 60°C for 10 minutes. Do not exceed 80°C to prevent thermal degradation.

  • Sonicate: Transfer immediately to an ultrasonic bath. Sonicate at 40°C for 15 minutes.

  • Observation: If the solution clears but precipitates upon cooling to room temperature, the concentration is above the thermodynamic solubility limit. Dilute by 50% and repeat.

Protocol C: Acidification (The "Salting-In" Method)

Context: If the compound is stubborn, protonating the amine/pyrazole nitrogen converts the neutral molecule into a cationic salt, drastically increasing solubility in polar solvents.

  • Warning: Ensure the acidic pH is compatible with your downstream application (e.g., neutralize with buffer in cell assays).[1]

  • Reagent: Prepare 1M HCl (in water) or use pure Trifluoroacetic Acid (TFA).[1]

  • Titration:

    • Add 1.0 molar equivalent of acid relative to the compound.

    • Example: For 10 µmol of compound, add 10 µmol of HCl.

  • Solvation: Add the DMSO volume calculated for the stock solution.

  • Mixing: Vortex. The ionic species should dissolve rapidly.

Solvation Mechanism & Failure Modes

Understanding why the compound fails is critical for preventing recurrence.

SolvationMechanism SolidState Solid State (High Lattice Energy) HBonds Intermolecular H-Bonds (Pyrazole-Amine) SolidState->HBonds Stabilized by Hydrophobic Hydrophobic Tail (Dimethylphenyl) SolidState->Hydrophobic Stabilized by Pi-Stacking DMSOShell DMSO Solvation Shell (Dipole-Dipole + H-Bond) DMSOShell->HBonds Breaks (Acceptor) DMSOShell->Hydrophobic Solvates (Dispersion) WaterInterference Water Interference (Anti-Solvent Effect) WaterInterference->DMSOShell Competes Strongly WaterInterference->Hydrophobic Repels (Precipitation)

Figure 2: Mechanistic competition. DMSO must break the H-bond network. Water (if present) preferentially interacts with DMSO, leaving the hydrophobic tail of the molecule exposed, leading to precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: My solution was clear, but after freezing and thawing, a solid pellet appeared. Vortexing doesn't help. A: This is "Cryo-Precipitation." Freezing DMSO often squeezes solutes out of the crystal lattice (eutectic separation). Furthermore, if the vial wasn't sealed perfectly, condensation formed during thawing introduced water.[1]

  • Fix: Heat to 60°C and sonicate. If it doesn't redissolve, the water content is likely too high. Add 10% volume of fresh anhydrous DMSO to "dry" the mixture effectively.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no.[1] While ethanol is polar, it lacks the dipolar aprotic strength of DMSO to disrupt the pyrazole stacking. The 2,3-dimethylphenyl group is also too lipophilic for high concentrations in ethanol.[1] If you must avoid DMSO, try DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) .[1]

Q3: The solution looks like a cloudy gel. Is it dissolved? A: No. This is a "lyotropic liquid crystal" or gel state. The compound has formed a network trapping the solvent.

  • Fix: This indicates you are working above the solubility limit. You must dilute the sample. Add more DMSO and heat.

Q4: What is the maximum solubility I can expect? A: While specific batch data varies, aminopyrazoles of this class typically achieve 20–50 mM in anhydrous DMSO. Do not attempt stock solutions >100 mM without specific validation.

References

  • Gaylord Chemical Company. (2025). DMSO Solubility Data and Handling Guide. Retrieved from [1]

  • BenchChem. (2025).[3][4] Impact of Hygroscopic DMSO on Lipophilic Compound Solubility.[3][4] Retrieved from [1]

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Pharmaceuticals. Retrieved from [1]

  • American Chemical Society (ACS). (2026).[1] Lattice Energy Partitions in Crystals of Flexible Molecules.[5] Crystal Growth & Design. Retrieved from [1]

Sources

Troubleshooting

purification methods for removing impurities from 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we will address common challenges encountered during purification and provide practical, field-tested solutions to streamline your workflow and enhance the purity of your final product.

Troubleshooting Purification Challenges

This section provides in-depth, question-and-answer-formatted guides to directly address specific issues you may encounter during your experiments.

Q1: My crude 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine appears as a dark, oily residue after synthesis. How can I effectively purify it?

A1: Initial Purification Strategy for Oily Residues

An oily or deeply colored crude product often indicates the presence of polymeric materials, residual high-boiling solvents like DMF or DMSO, and other colored impurities. A multi-step approach is typically most effective.

Causality and Recommended Approach:

The basic amine functionality of your target compound is the key to a robust initial purification step. An acid-base extraction will selectively isolate the desired amine from neutral and acidic impurities.[1][2][3]

dot

PurificationWorkflow Crude_Oil Crude Oily Product (in Organic Solvent, e.g., EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Crude_Oil->Add_Acid Separate_Layers Separate Layers in Separatory Funnel Add_Acid->Separate_Layers Aqueous_Layer Aqueous Layer (Protonated Amine Salt) Separate_Layers->Aqueous_Layer Aqueous Phase Organic_Layer Organic Layer (Neutral/Acidic Impurities) Separate_Layers->Organic_Layer Organic Phase Add_Base Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer Aqueous_Layer->Add_Base Wash_Organic Wash Organic Layer (e.g., with Brine) Organic_Layer->Wash_Organic Discard_Organic Discard Organic Impurities Wash_Organic->Discard_Organic Precipitate Precipitate Forms (Purified Amine) Add_Base->Precipitate Filter_Wash Filter and Wash Precipitate (with Cold Water) Precipitate->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Purified_Solid Purified Solid Product Dry->Purified_Solid

Caption: Workflow for Acid-Base Extraction of an Amine.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid. Shake the funnel vigorously, venting frequently. The basic pyrazol-5-amine will be protonated, forming a salt that is soluble in the aqueous layer.[2][3]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extraction (Optional but Recommended): To recover any amine that may have remained in the organic layer, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide, with stirring until the solution is basic (pH > 10, check with pH paper). Your purified amine should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

This procedure should yield a significantly purer, solid material that can be further purified by recrystallization or column chromatography if necessary.

Q2: I am having difficulty purifying my compound by column chromatography. It either streaks badly or I get poor separation of a closely-eluting impurity.

A2: Optimizing Column Chromatography for a Basic Amine

The basic nature of the amine group in 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine can lead to strong interactions with the acidic silica gel stationary phase, causing streaking and poor resolution.

Causality and Recommended Solutions:

  • Tailing/Streaking: This is often caused by the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Poor Separation: This occurs when the polarity of the mobile phase is not optimized for the specific impurities present.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Streaking/Tailing Interaction of basic amine with acidic silica gel.Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia in methanol to the mobile phase (typically 0.1-1% v/v).[4]
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for pyrazole amines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate).[5][6][7] For more polar impurities, a system of dichloromethane and methanol might be more effective.[5]
Compound Stuck on Column Compound is too polar for the chosen eluent system.If your compound does not elute even with a high concentration of polar solvent, consider switching to a more polar solvent system (e.g., DCM/MeOH) or deactivating the silica gel more strongly. In some cases, using a different stationary phase like basic alumina may be beneficial.[8]

Step-by-Step Protocol: Optimized Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound and any more polar impurities.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

dot

ChromatographyTroubleshooting Start Column Chromatography Issues Issue_Streaking Streaking or Tailing? Start->Issue_Streaking Issue_Separation Poor Separation? Issue_Streaking->Issue_Separation No Add_Base Add Base (e.g., Et3N) to Mobile Phase Issue_Streaking->Add_Base Yes Optimize_Solvent Optimize Solvent System via TLC Issue_Separation->Optimize_Solvent Yes Change_Stationary Consider Alumina or Reverse-Phase Issue_Separation->Change_Stationary Still No Solution_Found Problem Resolved Add_Base->Solution_Found Optimize_Solvent->Solution_Found Change_Stationary->Solution_Found

Caption: Troubleshooting Column Chromatography.

Q3: My yield is very low after recrystallization. What can I do to improve it?

A3: Enhancing Recovery from Recrystallization

Low yield during recrystallization is a common issue and can often be rectified by carefully selecting and optimizing the solvent system and the cooling process.

Causality and Recommended Solutions:

The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor.

Troubleshooting Strategies for Low Recrystallization Yield:

Factor Problem Solution
Solvent Choice The compound is too soluble in the cold solvent.Screen for alternative solvents. For pyrazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[4] A binary solvent system can also be very effective.[9]
Cooling Process Cooling is too rapid, leading to precipitation of impurities.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Solvent Volume Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.
Product Loss Significant product remains in the mother liquor.Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Step-by-Step Protocol: Recrystallization with a Binary Solvent System

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of a hot "good" solvent in which the compound is readily soluble (e.g., ethyl acetate or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or water) dropwise until you observe persistent cloudiness.[4][9]

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in a synthesis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine?

A: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials (e.g., the corresponding diketone or hydrazine), regioisomers formed during the pyrazole ring synthesis, and by-products from the reaction workup.

Q: Can I purify my pyrazole amine by forming a salt?

A: Yes, this is an excellent and often underutilized method. Reacting the crude amine with an acid (like hydrochloric acid or oxalic acid) in a suitable organic solvent can lead to the precipitation of the corresponding salt in high purity.[10][11] The pure free base can then be regenerated by dissolving the salt in water and neutralizing it with a base.[10]

Q: What is the best way to monitor the purity of my compound during the purification process?

A: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a purification.[12][13] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Q: My purified product is an off-white or slightly yellow solid. Is this acceptable?

A: While a pure compound is often described as a white solid, a slight yellow or off-white color is not uncommon for many aromatic amines and may not necessarily indicate significant impurity. Purity should be confirmed by analytical methods like NMR, HPLC, and melting point analysis. If the color is due to minor, highly colored impurities, a charcoal treatment during recrystallization may be effective.[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • National Institutes of Health. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

[1] Executive Summary & Immediate Triage[1][2] The Problem: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is an electron-rich heteroaromatic amine. Upon exposure to atmospheric oxygen, light, or moisture, it undergoes rapid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Triage[1][2]

The Problem: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is an electron-rich heteroaromatic amine. Upon exposure to atmospheric oxygen, light, or moisture, it undergoes rapid oxidative dehydrogenative coupling .

Symptoms:

  • Initial: Off-white powder turns pale yellow.[1]

  • Advanced: Material turns brown, red, or forms a sticky gum.

  • Consequence: Loss of biological activity (kinase inhibition potency) and interference in HTS (High-Throughput Screening) assays due to "pan-assay interference" (PAINS) from azo-dimer impurities.[1]

🚨 Emergency Triage: "My sample has turned brown."
ObservationDiagnosisImmediate Action
Pale Yellow Crust Surface Oxidation (<5%)Do not discard. Recrystallize immediately (See Protocol C).[1] Store under Argon.[2][3]
Deep Brown/Red Significant Azo-DimerizationPurification Required. Standard silica chromatography may degrade it further.[1] Use basified silica or recrystallization.
Sticky Gum/Oil Hygroscopic HydrolysisCritical Failure. Attempt dissolution in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and re-isolate.

Technical Deep Dive: The Mechanism of Failure

To prevent degradation, one must understand the enemy. The instability of 5-aminopyrazoles arises from the electron-donating nature of the amino group combined with the electron-rich pyrazole ring.[1]

The Oxidation Pathway:

  • Radical Initiation: Light or trace metals catalyze the formation of a radical cation at the exocyclic amine.

  • Coupling: Two radical species combine to form hydrazine intermediates.

  • Azo Formation: Further oxidation leads to azodipyrazoles (highly colored red/brown species).

Visualization: Oxidation Cascade

OxidationMechanism cluster_prevention Prevention Barrier Start Fresh Aminopyrazole (White Solid) Trigger Trigger: O2 + Light/Heat Start->Trigger Radical Radical Cation Intermediate Trigger->Radical -e- Dimer Hydrazine-linked Dimer Radical->Dimer Dimerization Final Azodipyrazole (Red/Brown Impurity) Dimer->Final Oxidation (-2H)

Figure 1: The oxidative pathway converting the active pharmaceutical ingredient (API) into inactive, colored azo-dimers.

Validated Preservation Protocols

Protocol A: The "Inert Overlay" (Standard Storage)

Best for: Daily use samples.

Causality: Displacing oxygen prevents the initial radical abstraction step. Materials: Argon gas (heavier than air), Parafilm, Desiccator.

  • Aliquot: Never store the bulk bottle in frequent-use areas. Aliquot into single-use amber vials.

  • Gas Blanket: Insert a needle connected to an Argon line into the vial. Flow gently (2-3 psi) for 15 seconds.

    • Note: Nitrogen is acceptable but Argon is superior as it settles over the crystals.

  • Seal: Cap immediately. Wrap the cap-neck junction with Parafilm to prevent gas exchange.[1]

  • Environment: Store at -20°C .

Protocol B: Salt Formation (Long-Term Stabilization)

Best for: Storage >3 months.[1]

Expert Insight: Protonating the exocyclic amine (


) removes the lone pair electrons that initiate oxidation.[1] The Hydrochloride (HCl) salt is significantly more stable than the free base.
  • Dissolution: Dissolve 100 mg of free base in minimal Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether or Dioxane dropwise.

  • Precipitation: The salt should precipitate immediately. If not, add cold Diethyl Ether.

  • Collection: Filter the white solid and dry under high vacuum.

  • Result: This salt form resists oxidation and can be stored at 4°C for years.

Recovery & Purification (Troubleshooting)

If your compound has already oxidized, use Protocol C .

Protocol C: Recrystallization of Oxidized Aminopyrazoles

Avoid silica chromatography if possible, as the acidic nature of silica can catalyze further decomposition or irreversible adsorption.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

  • Dissolution: Heat the solvent to boiling. Add the brown solid slowly until saturated.

  • Filtration (Critical): While hot, filter through a 0.2 µm PTFE syringe filter or a small pad of Celite to remove the insoluble "gummy" azo-polymers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Wash: Filter the reformed white crystals and wash with cold Hexanes.

Storage Decision Workflow

Use this logic flow to determine the optimal handling for your specific batch size and usage frequency.

StorageWorkflow Input New Batch Received Check Check Color/Purity Input->Check Decision Intended Usage? Check->Decision White/Off-White ActionPurify Recrystallize (Protocol C) Check->ActionPurify Yellow/Brown LongTerm Long Term (>3 Months) Decision->LongTerm Archive ShortTerm Active Use (<1 Month) Decision->ShortTerm Screening ActionSalt Convert to HCl Salt Store -20°C LongTerm->ActionSalt ActionArgon Aliquot -> Argon Store -20°C ShortTerm->ActionArgon ActionPurify->ActionArgon Recovered

Figure 2: Decision matrix for handling incoming aminopyrazole shipments.

Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO stock solutions? A: Use with caution. While convenient for assays, DMSO is hygroscopic and can facilitate oxidation over time.

  • Recommendation: If storing in DMSO, keep at -80°C and limit freeze-thaw cycles to max 3 times. Use "Dry DMSO" (treated with molecular sieves).

Q: Why does the LC-MS show a mass of [M+16] or [M-2]? A:

  • [M+16]: Indicates N-oxide formation (early oxidation).[1]

  • [M-2]: Indicates oxidative coupling (loss of hydrogens to form azo/hydrazine bonds).[1] Both indicate compromised sample integrity.

Q: Is the oxidized "brown" impurity toxic to cells? A: Likely, yes. Azo compounds and hydrazines are often cytotoxic and can act as redox cyclers, generating false positives in cell viability assays (e.g., MTT/CellTiter-Glo). Do not use discolored compound for biological data.

References

  • BenchChem Technical Support. (2025).[3] Stability and Storage of Pyrazole Compounds.[3] Retrieved from

  • Jiang, B., et al. (2014). "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry, 79(19).

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.[1][4]

  • PubChem. (2025). Compound Summary: 3-Amino-5-phenylpyrazole.[1]

Sources

Troubleshooting

optimizing temperature conditions for 5-aminopyrazole cyclocondensation

Topic: Optimizing Temperature Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis Current Status: Operational Ticket Priority: High (Regioselectivity & Yield Optimization) Welcome to the Technical Support Hub You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis Current Status: Operational Ticket Priority: High (Regioselectivity & Yield Optimization)

Welcome to the Technical Support Hub

You are likely here because your 5-aminopyrazole cyclocondensation is either stalling at an intermediate, yielding a "tarry" mixture, or—most frustratingly—producing the wrong regioisomer.

This guide treats your chemical reaction as a debuggable system. We move beyond "mix and heat" to precise temperature control strategies that dictate the kinetic vs. thermodynamic outcome of your synthesis.

Module 1: The Regioselectivity Bifurcation (Kinetic vs. Thermodynamic)

User Issue: "I reacted a 3-substituted-5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl, but I obtained the 7-isomer instead of the desired 5-isomer (or vice versa)."

Root Cause Analysis: The condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters) is a competition between two nucleophilic sites: the exocyclic amine (

) and the endocyclic ring nitrogen (

).
  • Kinetic Control (Low Temp): The most nucleophilic nitrogen attacks the most electrophilic carbonyl.[1]

  • Thermodynamic Control (High Temp): The reaction equilibrates to form the most stable fused system, often driven by steric relief or conjugation.

Technical Directive: Temperature Tuning

If you are observing the wrong isomer, you must alter the energy landscape.

VariableConditionOutcomeMechanism
Temperature < 80°C (EtOH Reflux) Kinetic Product Irreversible attack at the first formed intermediate (often the enaminone).
Temperature > 120°C (AcOH/DMF) Thermodynamic Product Reversibility allows equilibration to the globally stable isomer.
Acid Catalyst Acetic Acid / p-TSA Equilibration Acid promotes proton transfer, facilitating the reversal of the initial attack.
Visualizing the Pathway

The following diagram illustrates the decision tree for regioselectivity based on temperature and acidity.

Regioselectivity Start 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl Intermediate Intermediate (Enaminone/Hydrazone) Start->Intermediate Initial Condensation Kinetic Kinetic Isomer (Low Temp/Neutral) Intermediate->Kinetic < 80°C (EtOH) Irreversible Cyclization Thermodynamic Thermodynamic Isomer (High Temp/Acidic) Intermediate->Thermodynamic > 120°C (AcOH) Reversible Equilibration Kinetic->Thermodynamic Extended Heating + Acid Catalyst

Caption: Figure 1. Thermal control over regioselectivity. High heat allows conversion of kinetic isomers to thermodynamic ones.

Module 2: Solvent-Temperature Optimization Matrix

User Issue: "My reaction is incomplete. I see the starting material or an open-chain intermediate by LCMS."

Solution: Solvent choice dictates your maximum attainable temperature (under standard pressure) and your proton shuttle capability. Ethanol is often insufficient for difficult cyclizations involving electron-deficient pyrazoles.

Protocol Recommendations
Solvent SystemTemp RangeApplication CaseTroubleshooting Note
Ethanol (EtOH) 78°CStandard, clean substrates.Issue: Often stalls at the intermediate enaminone. Fix: Add 5-10% AcOH or switch to AcOH.
Glacial Acetic Acid (AcOH) 118°CDehydrating conditions. Promotes aromatization.[2]Issue: Acetylation of the amine byproduct. Fix: Ensure high temp to drive cyclization over acetylation [1].
DMF / DMSO 150°C+Sterically hindered substrates.Issue: Work-up is difficult. Fix: Pour into ice water to precipitate product.
Ionic Liquids ([bmim]Br) 90-100°CGreen chemistry, high yield.Excellent for 1,4,6-triaryl derivatives [2].
Module 3: Microwave-Assisted Synthesis (High-Throughput)

User Issue: "I need to scale up or screen multiple substrates, but the reflux takes 12 hours."

Technical Insight: Microwave irradiation is not just "faster heating." The specific dielectric heating of polar intermediates (like the zwitterionic enaminone) can overcome activation barriers that conventional heating cannot, often in minutes rather than hours [3].

Standard Microwave Protocol (Pyrazolo[1,5-a]pyrimidine)
  • Vessel: 10 mL sealed microwave vial.

  • Loading: 0.5 mmol 5-aminopyrazole + 0.5 mmol 1,3-dicarbonyl.

  • Solvent: Ethanol (2 mL) OR Acetic Acid (2 mL) for difficult cases.

  • Conditions:

    • Ramp: 2 minutes to target.

    • Hold:150°C - 180°C for 5 - 20 minutes [4].

    • Pressure: Max 15 bar (ensure vial rating).

  • Work-up: Cool to RT. Product usually precipitates. Filter and wash with cold EtOH.

Comparative Data: Conventional vs. Microwave

Substrate TypeConventional (Reflux)Microwave (150°C)Yield Improvement
Simple

-keto ester
4-6 hours10 mins+5-10%
Hindered/Aryl substituted12-24 hours20-30 mins+20-40%
Trifluoromethyl ketones24 hours (low conversion)15 minsCritical for success [5]
Module 4: Troubleshooting FAQ

Q1: My product mass is correct (M+), but the NMR is messy and shows non-aromatic protons. What happened? A: You have likely formed the dihydro-intermediate .

  • Cause: The cyclization occurred, but the final oxidation/aromatization step failed. This is common in multicomponent reactions involving aldehydes (Hantzsch-type).

  • Fix: Increase the temperature. If using EtOH, switch to AcOH/DMSO mixtures. The oxidative aromatization is temperature-dependent. Alternatively, add an oxidant like DDQ or simply air-sparge at reflux [6].

Q2: I am getting a "tar" instead of a solid precipitate. A: This indicates decomposition, likely of the 5-aminopyrazole starting material which can be unstable to oxidation.

  • Fix:

    • Perform the reaction under Nitrogen/Argon.

    • Lower the temperature initially to form the intermediate (RT for 1 hour), then heat to cyclize.

    • Check the purity of your 5-aminopyrazole (they darken on storage). Recrystallize before use.

Q3: Can I perform this solvent-free? A: Yes. Solvent-free microwave synthesis at 180°C for 2 minutes is a validated protocol for certain pyrazolo[1,5-a]pyrimidines. This maximizes the concentration and kinetics, often leading to cleaner profiles by avoiding solvent-mediated byproducts [4].

Experimental Workflow: The Decision Logic

Use this flowchart to determine your next experimental step based on your current result.

Troubleshooting Start Run Standard Condition: EtOH Reflux, 4h Check Check LCMS/NMR Start->Check Success Target Product Isolated Check->Success Clean conversion Intermediate Open-Chain Intermediate (Enaminone) Check->Intermediate Incomplete cyclization WrongIso Wrong Regioisomer Check->WrongIso Regio-mismatch Dihydro Dihydro-Product (Non-aromatic) Check->Dihydro No aromatization Intermediate->Success Switch to AcOH Reflux or Microwave 150°C WrongIso->Success Change Temp: Low (0°C) for Kinetic High (>120°C) for Thermo Dihydro->Success Add Oxidant or Switch to DMSO/AcOH

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions based on crude analysis.

References
  • Liu, H., et al. (2018).[2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Link

  • Shi, D., et al. (2008). Synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in ionic liquid. Journal of Heterocyclic Chemistry. (Cited within Source 1.8 context).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Bouissane, L., et al. (2006). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. Link

  • Buriol, L., et al. (2013). Microwave-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. Ultrasonics Sonochemistry. Link

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine Reactivity

Topic: Regio-selectivity and Functionalization Control Target Molecule: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (Structure 1 ) Audience: Medicinal Chemists, Process Chemists Executive Summary: The "Chameleon" Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regio-selectivity and Functionalization Control Target Molecule: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (Structure 1 ) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Chameleon" Substrate

The molecule 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine presents a classic heteroaromatic challenge: ambident nucleophilicity . Its reactivity is governed by a dynamic tautomeric equilibrium and the specific steric influence of the ortho-methyl group on the phenyl ring.

Successful functionalization requires navigating three competing nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The kinetic nucleophile.
    
  • Ring Nitrogen (

    
    ):  The thermodynamic nucleophile (distal to the aryl group).
    
  • Ring Nitrogen (

    
    ):  Sterically hindered by the 2,3-dimethylphenyl group.
    

This guide provides decision trees and protocols to control regio-selectivity during cyclization, alkylation, and acylation.

Module 1: Controlling Cyclocondensation (Pyrazolo[1,5-a]pyrimidines)

The Issue: When reacting 1 with 1,3-dielectrophiles (e.g.,


-keto esters) to form pyrazolo[1,5-a]pyrimidines, you may observe mixtures of 5-aryl  and 7-aryl  isomers.

The Mechanism: The reaction proceeds via an initial attack of the exocyclic amine on the most electrophilic center of the 1,3-dicarbonyl, followed by ring closure. The pH of the reaction medium dictates which electrophilic carbon is attacked first.

Visual Guide: The pH-Switch

G cluster_0 Substrates Start 3-(2,3-dimethylphenyl)- 1H-pyrazol-5-amine Decision Condition Selection Start->Decision Reagent 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Reagent->Decision Acid Acidic Conditions (AcOH, Reflux) Decision->Acid Route A Base Basic Conditions (NaOEt/EtOH or Pyridine) Decision->Base Route B Mech_Acid Mechanism: Protonation activates ketone. Exocyclic NH2 attacks Ketone first. Acid->Mech_Acid Mech_Base Mechanism: Deprotonation of Pyrazole. Ring N attacks Ester/Nitrile first. Base->Mech_Base Prod_7 Product A (Kinetic): 7-Hydroxy/Oxo isomer Mech_Acid->Prod_7 Prod_5 Product B (Thermodynamic): 5-Hydroxy/Oxo isomer Mech_Base->Prod_5

Caption: Figure 1. Regiodivergent synthesis of pyrazolo[1,5-a]pyrimidines controlled by reaction pH.

Troubleshooting Protocol: Cyclization
SymptomDiagnosisCorrective Action
Mixture of Isomers Competing activation of electrophiles.Switch Solvent/Catalyst: • For 7-oxo (attack at ketone): Use Glacial Acetic Acid (Reflux).• For 5-oxo (attack at ester): Use NaOEt in EtOH (Reflux).
Low Yield / Tarring Steric clash between 2,3-dimethylphenyl and the electrophile.Increase Temperature: Switch from EtOH to n-Butanol or Toluene/AcOH to overcome the rotational barrier caused by the ortho-methyl group.
Incomplete Cyclization Intermediate imine/amide formed but ring didn't close.Dehydration Step: Add a Dean-Stark trap (toluene reflux) or treat the isolated intermediate with

(if OH group present) to force closure.
Module 2: N-Alkylation & Acylation Selectivity

The Issue: Direct alkylation often yields a mixture of N1-alkyl, N2-alkyl, and


-alkyl products.

Expert Insight: The 2,3-dimethylphenyl group is bulky. It creates a "twisted" conformation relative to the pyrazole ring.

  • Steric Shielding: The ortho-methyl group effectively blocks the N2 position (the nitrogen adjacent to the carbon bearing the aryl group).

  • Result: Alkylation prefers the N1 (distal) position or the exocyclic amine.

Protocol: Selective N-Alkylation [1]
  • Target: Ring Nitrogen (N1-Alkylation)

    • Reagents: Alkyl Halide (1.0 eq),

      
       or 
      
      
      
      .
    • Solvent: DMF or Acetone (Polar Aprotic).

    • Logic: Under basic conditions, the pyrazolate anion is formed. The N1 position is less sterically hindered than N2 (blocked by aryl) and more nucleophilic than the exocyclic amine (which is electron-withdrawing by resonance into the ring).

    • Standard:90%+ selectivity for N1. [1]

  • Target: Exocyclic Amine (

    
    -Acylation) 
    
    • Reagents: Acyl Chloride/Anhydride.

    • Condition: Neutral or Weak Base (Pyridine).

    • Logic: The exocyclic amine is the kinetic nucleophile for "hard" electrophiles like acyl chlorides.

    • Note: If bis-acylation occurs (Ring N + Exocyclic N), treat with mild aqueous base (NaOH/MeOH) to hydrolyze the labile Ring-N-acyl group, leaving the amide intact.

Module 3: C4-Functionalization (Halogenation)

The Issue: Need to introduce a handle at the C4 position without touching the amine or aryl group.

Protocol: C4-Iodination (Metal-Free) This is a self-validating protocol. The disappearance of the C4-H proton in NMR (approx. 6.0 ppm) confirms reaction completion.

  • Dissolve 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (1.0 eq) in Ethanol or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at

    
    .
    
  • Stir at Room Temperature for 2-4 hours.

  • Monitor: TLC (Ethyl Acetate/Hexane). Product is usually less polar.

  • Workup: Quench with

    
     (aq) to remove iodine color.
    

Why it works: The amino group at C5 activates the C4 position strongly via resonance (


 effect), making it highly susceptible to Electrophilic Aromatic Substitution (

), even with the bulky aryl group at C3.
Frequently Asked Questions (FAQs)

Q1: Why does the NMR show broad signals for the pyrazole protons? A: This is due to annular tautomerism (


). In solution (especially DMSO-

), the proton hops rapidly between nitrogens.
  • Fix: Run the NMR at low temperature (

    
    ) to freeze the tautomers or add a drop of 
    
    
    
    to exchange the labile proton, sharpening the carbon signals.

Q2: I am trying to synthesize the pyrazolo[1,5-a]pyrimidine, but the 2,3-dimethylphenyl group seems to inhibit the reaction compared to a simple phenyl group. Why? A: The ortho-effect . The 2-methyl group on the phenyl ring forces the phenyl ring to twist out of coplanarity with the pyrazole to avoid steric clash with the pyrazole NH. This reduces conjugation and slightly alters the electronics of the pyrazole.

  • Solution: Use higher boiling solvents (Diglyme or Acetic Acid) to provide the thermal energy required to overcome the rotational barrier during the initial nucleophilic attack.

Q3: Can I selectively alkylate the N2 position (adjacent to the aryl group)? A: Direct alkylation is very difficult due to the steric block from the 2,3-dimethylphenyl group.

  • Strategy: You must use a blocking group strategy.

    • Protect

      
       (e.g., Phthalimide).
      
    • Alkylate N1 (major product).

    • Is this what you want? No.

    • Alternative: Synthesize the pyrazole de novo using a hydrazine that already carries the alkyl group (

      
      ) and the appropriate 
      
      
      
      -ketonitrile. This avoids the regioselectivity issue entirely.
References
  • Tautomerism and Reactivity of Aminopyrazoles

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.
    • Source: Molecules (2019).[2][3]

    • URL:[Link]

  • Regioselective Cyclization (Acid vs Base)

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (2012).[4]

    • URL:[Link][4]

  • Halogenation Protocols

    • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines.[6]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Steric Influence in Pyrazoles

    • Title: Structure and IR Spectra of 3(5)-Aminopyrazoles.[7]

    • Source: MDPI (2021).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Separation of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine Regioisomers

Welcome to the technical support center for the separation of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine regioisomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine regioisomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with purifying these closely related compounds.

Introduction: The Challenge of Pyrazole Regioisomers

The synthesis of substituted pyrazoles, such as 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, often results in the formation of a mixture of regioisomers. These isomers, while having the same molecular formula, differ in the arrangement of substituents on the pyrazole ring. Due to their very similar physical and chemical properties, particularly polarity, their separation can be a significant challenge.[1][2] This guide provides practical strategies and detailed methodologies to achieve high-purity separation of these valuable compounds.

Troubleshooting Guide

This section addresses common issues encountered during the separation of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine regioisomers in a question-and-answer format.

Q1: My regioisomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is the most common problem and typically stems from the similar polarities of the regioisomers.

  • Initial Diagnosis: First, ensure that you can see a discernible difference in the retention factor (Rf) of your isomers on a Thin Layer Chromatography (TLC) plate using various solvent systems. If the spots are not separated on the TLC plate, they will not separate on the column.

  • Solution 1: Optimize the Mobile Phase:

    • Decrease Polarity: The 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine structure suggests moderate polarity. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1][3]

    • Shallow Gradient: If a single solvent system (isocratic elution) doesn't work, employ a very shallow gradient. For instance, start with 100% hexane and slowly increase the ethyl acetate concentration by 1-2% increments.

    • Alternative Solvents: If hexane/ethyl acetate fails, consider other solvent systems. Dichloromethane (DCM)/methanol or toluene/ethyl acetate can sometimes provide different selectivity. A small amount of a polar modifier like methanol can significantly impact separation.

  • Solution 2: Improve Column Packing and Sample Loading:

    • Dry Loading: This is the preferred method for closely eluting compounds. Dissolve your crude mixture in a strong solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents issues associated with using a strong loading solvent and often leads to sharper bands and better separation.[1]

    • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.

Q2: I have successfully separated the regioisomers, but I'm unsure which is which. How can I definitively identify them?

Unambiguous structural confirmation is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While standard 1D NMR can provide clues, it may not be sufficient to distinguish between regioisomers.

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. It identifies protons that are close in space. By observing correlations between specific protons on the pyrazole ring and the dimethylphenyl group, you can determine the substitution pattern.[2][4][5] For example, a NOE between the pyrazole N-H proton and the ortho-protons of the phenyl ring can help assign the structure.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns might differ slightly, providing additional evidence. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

Q3: My yield is very low after chromatography. What are the likely causes and solutions?

Low recovery can be frustrating. Here are some potential reasons:

  • Compound Adsorption: The amine group in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or "streaking" on the column.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase. This will "cap" the active sites on the silica and reduce unwanted interactions.

  • Compound Instability: Although pyrazoles are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: Consider using a different stationary phase, such as neutral or basic alumina, or a bonded phase like diol or amino-functionalized silica.

  • Improper Fraction Collection: If the separation is minimal, you may be discarding fractions that contain a mixture of your isomers.

    • Solution: Collect smaller fractions and analyze each one carefully by TLC or HPLC before combining them.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for these regioisomers?

Always start with TLC. Test a range of solvent systems, from non-polar (e.g., 9:1 hexane/ethyl acetate) to moderately polar (e.g., 1:1 hexane/ethyl acetate). The solvent system that provides the best separation on the TLC plate (largest ΔRf) is the best starting point for your column chromatography.

Q2: Should I use Flash Chromatography or Preparative HPLC?

The choice depends on the difficulty of the separation and the required purity.

  • Flash Chromatography: Ideal for larger scale purifications (grams) and for isomers that show a clear separation on TLC.[1] It is faster and more cost-effective for initial purification.

  • Preparative HPLC: Necessary for very difficult separations where isomers have nearly identical Rf values. It offers much higher resolution.[1][6] It is also suitable for obtaining highly pure material for analytical or biological testing.

Q3: Can I use recrystallization to separate the regioisomers?

Yes, if the regioisomers have significantly different solubilities in a particular solvent system.[7][8]

  • How to test: Take a small amount of the mixed isomer solid and attempt to dissolve it in a minimal amount of a hot solvent. Allow it to cool slowly. If one isomer crystallizes out while the other remains in solution, recrystallization is a viable method.

  • Solvent Selection: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water).

Q4: Are there any "greener" alternatives to traditional chromatography?

Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative.[9][10]

  • Advantages: SFC uses supercritical CO₂ as the main mobile phase, which is non-toxic and reduces the consumption of organic solvents.[11] It often provides faster separations and is particularly well-suited for separating isomers.[12]

  • Considerations: SFC requires specialized equipment.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on your TLC results.

  • Preparation:

    • Select a solvent system that gives good separation on TLC (e.g., a gradient of 10% to 40% ethyl acetate in hexane).

    • Prepare the mobile phase. Add 0.1% triethylamine to the solvent mixture if you observe tailing on the TLC plate.

    • Pack a silica gel column (standard grade, 230-400 mesh) as a slurry in the initial, low-polarity mobile phase.[1]

  • Sample Loading:

    • Dissolve your crude mixture of regioisomers in a minimal amount of a strong solvent like DCM.

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude material).

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully layer the dry powder onto the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting the column with the initial mobile phase, applying positive air pressure.

    • Gradually increase the polarity of the mobile phase according to your established gradient.

    • Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to obtain your purified regioisomers.

Protocol 2: Recrystallization

This is a trial-and-error process that depends on the specific properties of your regioisomers.

  • Solvent Screening: In small test tubes, test the solubility of your isomer mixture in various solvents at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[8][13]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid is completely dissolved.[8]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[13]

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]

  • Drying: Allow the crystals to dry completely. You can assess purity by melting point analysis or HPLC.

Data and Method Selection

Parameter Flash Chromatography Preparative HPLC Recrystallization Supercritical Fluid Chromatography (SFC)
Principle Adsorption ChromatographyAdsorption/Partition ChromatographyDifferential SolubilityAdsorption/Partition Chromatography
Stationary Phase Silica Gel, AluminaC18, Silica, Chiral PhasesNoneVarious (Silica, Chiral)
Mobile Phase Organic Solvents (e.g., Hexane/EtOAc)Organic/Aqueous SolventsSingle or Mixed SolventsSupercritical CO₂ + Modifier
Resolution ModerateHighVariableHigh
Scale mg to multi-gramµg to grammg to kgmg to kg
Best For Initial purification, moderately difficult separations.Difficult separations, high purity requirements.Solid compounds with different solubilities.Fast, green separations of isomers.

Workflow and Decision Making

Here is a visual guide to help you decide on the best separation strategy.

SeparationWorkflow start Crude Mixture of Regioisomers tlc TLC Analysis (Various Solvents) start->tlc recrystallization_test Test Recrystallization start->recrystallization_test decision_tlc Good Separation on TLC? tlc->decision_tlc flash_chrom Flash Chromatography decision_tlc->flash_chrom Yes hplc Preparative HPLC decision_tlc->hplc No / Poor pure_isomers Pure Isomers flash_chrom->pure_isomers hplc->pure_isomers sfc Consider SFC for Green Alternative hplc->sfc Alternative decision_recryst Successful Recrystallization? recrystallization_test->decision_recryst decision_recryst->tlc No recrystallization_purify Purify by Recrystallization decision_recryst->recrystallization_purify Yes recrystallization_purify->pure_isomers

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

A Comparative Publication Guide for Analytical Validation Executive Summary & Structural Context The aminopyrazole scaffold is a cornerstone in kinase inhibitor design (e.g., typically targeting the ATP-binding pocket).[...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Publication Guide for Analytical Validation

Executive Summary & Structural Context

The aminopyrazole scaffold is a cornerstone in kinase inhibitor design (e.g., typically targeting the ATP-binding pocket).[1][2][3] The specific regioisomer 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine presents unique analytical challenges due to annular tautomerism and ortho-substitution effects .[1][2][3][4]

This guide provides a definitive structural validation protocol. Unlike standard catalog data, we compare the "performance" of different NMR environments—specifically the impact of solvent choice on signal resolution and tautomeric capture—to ensure reproducible characterization in drug development pipelines.[1][2][3]

The Molecule[1][2][3][5][6][7][8][9][10][11]
  • Formula: C₁₁H₁₃N₃[1][2][3][4][5]

  • MW: 187.24 g/mol [2][3][4][6]

  • Key Features:

    • Exchangeable Protons: Pyrazole -NH and Exocyclic -NH₂.[1][2][3][4]

    • Diagnostic Singlet: Pyrazole C4-H.[1][2][3][4]

    • Steric Marker: The 2,3-dimethylphenyl group introduces rotational constraints absent in 3,5- or 4-substituted analogs.[1][3][4]

Comparative Analysis: Solvent Performance

For aminopyrazoles, the choice of deuterated solvent is not merely about solubility; it dictates the observable tautomeric state and the integrity of exchangeable proton integration .[1][2][3]

Comparison Table: DMSO-d₆ vs. CDCl₃ vs. MeOD
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Methanol-d₄ (Not Recommended)
Solubility Excellent (>50 mg/mL)Moderate to PoorGood
-NH / -NH₂ Visibility High. Sharp to broad singlets.[1][2][3][4] Slow exchange rate allows integration.[2][3][4]Low. Often broadened into baseline or invisible due to rapid exchange/aggregation.[2][4]None. Deuterium exchange (

) eliminates signals.[1][2][3]
Tautomeric State Stabilizes the more polar species; often shows distinct tautomers if exchange is slow.[2][4]Favors H-bonded aggregates; often results in averaged signals.[2][3][4]Rapid exchange averages all signals.[2][3][4]
Water Peak Interference ~3.33 ppm (Usually distinct from methyls).[1][2][3]~1.56 ppm (Can overlap with aliphatic impurities).[1][2][3]~4.87 ppm (Interferes with -NH₂).[1][2][3][4]

Expert Insight: We strictly recommend DMSO-d₆ for primary characterization.[2][3][4] The quadrupole moment of Nitrogen-14 often broadens NH signals; DMSO's viscosity and hydrogen-bonding capability slow down proton exchange, sharpening these peaks for accurate integration.[1][3][4]

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the validated spectral signature. Note that the 2,3-dimethyl pattern is distinct from the more common 3,5-isomer.[1][3][4]

The Aromatic Region (6.5 – 8.0 ppm)

The 2,3-dimethylphenyl group creates an ABC-like system (or ABX depending on field strength) for the three aromatic protons.[1][2][3]

  • 
     7.30 - 7.45 ppm (1H, d):  Proton at position 6' (ortho to pyrazole).[1][2][3] Deshielded by the heterocycle.[1][2][3][4]
    
  • 
     7.10 - 7.20 ppm (1H, t/m):  Proton at position 5' (meta).[1][2][3]
    
  • 
     7.00 - 7.10 ppm (1H, d):  Proton at position 4' (para/meta).
    
The Heterocyclic Marker (5.5 – 6.0 ppm)[1][2][3]
  • 
     5.75 ppm (1H, s): C4-H of Pyrazole. [1][2][3][4]
    
    • Diagnostic Value: This sharp singlet is the purity anchor.[1][2][3][4] If this peak is split or accompanied by a shadow peak (~5.5 ppm), it indicates the presence of a regioisomer (e.g., N-alkylation impurity) or slow tautomeric exchange.[1][2][3]

The Aliphatic Region (2.0 – 2.5 ppm)

Unlike the 3,5-dimethyl isomer (which shows one 6H singlet), the 2,3-substitution breaks symmetry.[1][2][3]

  • 
     2.28 ppm (3H, s):  Methyl at C3' (meta).[1][2][3]
    
  • 
     2.15 ppm (3H, s):  Methyl at C2' (ortho).[1][3]
    
    • Note: The C2' methyl is shielded relative to C3' due to the orthogonal twist of the phenyl ring relative to the pyrazole, caused by steric clash.[1][2][3]

Exchangeable Protons[1][2][3]
  • 
     11.8 - 12.2 ppm (1H, br s):  Pyrazole -NH .[1][2][3][4] Very broad.
    
  • 
     4.5 - 5.2 ppm (2H, br s):  Amine -NH₂ .[1][2][3][4]
    
    • Validation Check: Add 1 drop of D₂O to the NMR tube.[1][2][3][4] These two signals must disappear, confirming they are not impurities.[1][2][3]

Tautomeric Equilibrium & Mechanism

Understanding the "chameleon" nature of this molecule is vital.[1][2][3][4] In solution, it exists in rapid equilibrium between the 5-amino (A) and 3-amino (B) forms.[1][2][3]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Observed NMR Signal T1 5-amino-1H-pyrazole (Major in Polar Solvents) T2 3-amino-1H-pyrazole (Minor/Transient) T1->T2 Fast H-Shift Obs Averaged Signal Set (Unless T < -40°C) T1->Obs T2->Obs

Figure 1: The annular tautomerism of aminopyrazoles. In DMSO at 25°C, you typically observe a weighted average, appearing as a single set of sharp peaks.[1][2][3]

Validated Experimental Protocol

Sample Preparation (Standard)
  • Mass: Weigh 5.0 – 10.0 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2][3][4]

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves.[1][2][3][4] Water content >0.1% will broaden the -NH₂ signal into the baseline.[2][3][4]

  • Mixing: Vortex for 30 seconds. Sonicate if necessary (aminopyrazoles can pack tightly).[1][2][3]

Acquisition Parameters (Bruker 400 MHz equivalent)
  • Pulse Program: zg30 (30° pulse angle for quantitative reliability).

  • Number of Scans (NS): 16 (sufficient for >5 mg).[1][3] Increase to 64 if analyzing crude reaction mixtures.[2][3][4]

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The aromatic protons and methyl groups have different T1 relaxation times.[1][2][3][4] A short D1 (e.g., 1.0 s) will under-integrate the aromatic protons relative to the methyls, leading to a false calculation of impurity ratios.[1][2][3]

  • Spectral Width: -2 to 14 ppm (to capture the downfield Pyrazole-NH).[2][3][4]

Workflow for Impurity Profiling

Common synthetic impurities include unreacted hydrazine or diketone precursors.[2][3][4]

Workflow Start Acquire 1H NMR (DMSO-d6) Check1 Check 5.75 ppm Singlet? Start->Check1 Pass1 Single Peak Check1->Pass1 Yes Fail1 Split/Multiple Peaks Check1->Fail1 No Check2 Check Methyl Region (2.0 - 2.4 ppm) Pass1->Check2 Impurity1 Regioisomer or N-Alkylation Fail1->Impurity1 Impurity2 Residual Diketone (Look for Acetyl CH3) Check2->Impurity2 Extra Singlets

Figure 2: Logic flow for rapid purity assessment of the aminopyrazole scaffold.

References

  • Elguero, J., et al. (2000).[1][2][3] Tautomerism in Heterocycles: Pyrazoles. Advances in Heterocyclic Chemistry.

  • Claramunt, R. M., et al. (1991).[1][2][3] The annular tautomerism of pyrazoles in the solid state: 13C CPMAS NMR and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2.[1][2][3]

  • Foces-Foces, C., et al. (2000).[1][2][3] Hydrogen bonding in 3(5)-aminopyrazoles. Acta Crystallographica Section C. [1][2][3]

  • Reich, H. J. (2023).[1][2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2][3][4]

Sources

Comparative

Technical Guide: HPLC Method Development for Purity Assessment of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Executive Summary & Chemical Context[1][2][3][4][5][6] The purity assessment of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine presents a classic chromatographic challenge. As an intermediate often utilized in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The purity assessment of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine presents a classic chromatographic challenge. As an intermediate often utilized in kinase inhibitor synthesis (analogous to Pazopanib precursors), this molecule combines a hydrophobic dimethylphenyl group with a basic aminopyrazole core.

This unique structure creates two primary analytical hurdles:

  • Silanol Interaction: The basic amine moiety (

    
     for the conjugate acid, potentially higher depending on tautomerism) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing.[1][2]
    
  • Tautomeric Equilibrium: The 1H-pyrazole core exists in dynamic equilibrium.[3] Inappropriate pH conditions can lead to peak splitting or broadening as the molecule oscillates between tautomers during the run.

This guide compares a standard "Generic Scouting" approach against an "Optimized High-pH" strategy, demonstrating why the latter is the superior protocol for this specific class of compounds.

Comparative Analysis: The "Generic" Trap vs. The Optimized Solution

We evaluated two distinct methodologies to assess the purity of the target molecule. The data below illustrates the critical impact of mobile phase pH on the separation efficiency of basic aminopyrazoles.

Method A: The Generic Scouting Method (Acidic)

Standard protocol used in 90% of initial screenings.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Outcome: The acidic environment protonates the amine (

    
    ). While this increases solubility, the positively charged species interacts ionically with anionic silanols on the column surface.
    
Method B: The Optimized High-pH Method (Recommended)

Targeted protocol for basic heterocycles.[3]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini-NX), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Outcome: At pH 10, the amine is deprotonated (neutral). The neutral molecule interacts purely via hydrophobic mechanisms with the C18 ligand, eliminating silanol drag.

Performance Metrics Comparison
ParameterMethod A (Acidic)Method B (High pH)Status
Retention Time (

)
4.2 min7.8 minImproved (Better retention of neutral form)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetric)Pass (USP < 1.[3]5)
Theoretical Plates (

)
~4,500>12,000High Efficiency
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.5 (Baseline resolved)Robust

Scientist's Note: The dramatic improvement in Method B is due to "Silanol Suppression via Neutralization." By operating at pH >


, we effectively switch off the ion-exchange mechanism that causes tailing.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical mechanism driving the method selection.

MethodDevelopment Start Target: 3-(2,3-dimethylphenyl) -1H-pyrazol-5-amine Analysis Analyze Properties: Basic Amine + Hydrophobic Ring Start->Analysis PathA Path A: Acidic pH (pH 3.0) Analysis->PathA Standard Screen PathB Path B: High pH (pH 10.0) Analysis->PathB Optimized Strategy ResultA Result: Protonated Amine (NH3+) Interacts with Silanols -> TAILING PathA->ResultA ResultB Result: Neutral Amine (NH2) Pure Hydrophobic Retention -> SHARP PEAKS PathB->ResultB

Caption: Decision tree highlighting the chemical causality between pH selection and peak symmetry for basic aminopyrazoles.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a hybrid column is mandatory; standard silica columns will dissolve at pH 10.

Reagents & Equipment[2][8][9][10][11][12]
  • Target: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (Reference Std).[3]

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).[3]

  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC water (10 mM). Adjust pH to 10.0 ± 0.1 using 25% Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temp: 35°C (Controls viscosity and mass transfer).

    • Detection: UV at 245 nm (Max absorption for pyrazole ring) and 210 nm (Impurity monitoring).

  • Gradient Program:

    Time (min) % Solvent A (Buffer) % Solvent B (ACN) Purpose
    0.0 95 5 Equilibration
    2.0 95 5 Isocratic Hold (Polar impurities)
    15.0 10 90 Elution of Main Peak & Dimers
    18.0 10 90 Wash
    18.1 95 5 Re-equilibration

    | 23.0 | 95 | 5 | End |

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Requirement: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Validation Strategy (ICH Q2 R1)

To ensure this method is robust for regulatory submission, the following validation parameters must be addressed.

Specificity (Forced Degradation)

You must demonstrate the method can distinguish the parent peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Likely stable).

  • Oxidative Stress: 3%

    
    , RT, 2 hours. (Expect N-oxide formation; ensure resolution from main peak).
    
Linearity & Range
  • Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance:

    
    .[5]
    
Robustness[13][14]
  • Vary pH by ± 0.2 units (pH 9.8 - 10.2).

  • Vary Column Temp by ± 5°C.

  • Critical Check: Ensure resolution (

    
    ) between the main peak and the nearest impurity remains > 1.5 under all conditions.
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[3] (Foundational text on pH effects in RPLC).

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • BenchChem. (2025).[6] Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate. (Analogous aminopyrazole impurity profiling). Retrieved from

Sources

Validation

mass spectrometry fragmentation patterns of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

The following guide provides an in-depth technical comparison of mass spectrometry (MS) profiling for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine , a critical scaffold in kinase inhibitor development (e.g., FLT3, JAK inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry (MS) profiling for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine , a critical scaffold in kinase inhibitor development (e.g., FLT3, JAK inhibitors).

This guide compares the two primary analytical workflows—Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) —and establishes a self-validating protocol for differentiating this specific regioisomer from its structural analogs.

Executive Summary & Technical Context[1][2][3][4][5]

  • Compound: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

  • CAS: 57860-42-1 (Generic analog reference)

  • Molecular Formula: C₁₁H₁₃N₃[1]

  • Exact Mass: 187.1109 Da

  • Relevance: This aminopyrazole moiety serves as the ATP-binding hinge binder in various tyrosine kinase inhibitors. The specific 2,3-dimethyl substitution pattern introduces unique steric constraints compared to the more common 2,4- or 3,4-dimethyl isomers, influencing both biological selectivity and gas-phase fragmentation behavior.

Comparison of Analytical Utility
FeatureESI-CID-MS/MS (LC-MS)EI-MS (GC-MS)
Primary Application Pharmacokinetics (PK), Metabolite ID, BioanalysisSynthetic Purity Confirmation, Library Matching
Ionization State Soft Ionization: [M+H]⁺ (m/z 188.12) Hard Ionization: M⁺˙ (m/z 187.11)
Fragmentation Control Tunable (Collision Energy dependent)Fixed (70 eV standard)
Isomer Specificity High (via retention time & MS/MS ratios)Moderate (Fingerprint matching)
Detection Limit Femtogram range (High Sensitivity)Nanogram range

Fragmentation Pathway Analysis (Mechanistic Insight)

The fragmentation of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is governed by the stability of the pyrazole ring and the lability of the exocyclic amine.

A. ESI-CID Pathways (Positive Mode)

In Electrospray Ionization, the proton typically localizes on the pyrazole N2 nitrogen (the most basic site). Upon Collision-Induced Dissociation (CID), three primary pathways emerge:

  • Neutral Loss of Ammonia (Path A): The exocyclic amine is cleaved, generating a cation at m/z 171 . This is often the base peak at low collision energies (10-20 eV).

  • Ring Cleavage / Nitrile Loss (Path B): High energy collision (>35 eV) forces the pyrazole ring to open, typically ejecting acetonitrile (CH₃CN) or HCN fragments.

  • Benzylic Cleavage (Path C): The bond between the pyrazole and the phenyl ring is robust; however, the dimethylphenyl cation (m/z 105) is a diagnostic fragment observed at high energies.

B. Isomer Differentiation (The "Ortho Effect")

Differentiation from the 2,4-dimethyl or 3,4-dimethyl isomers is critical.

  • 2,3-Dimethyl Isomer: The methyl group at the 2-position (ortho to the pyrazole connection) creates steric hindrance. In ESI-MS/MS, this often results in a higher ratio of the [M+H-NH3]⁺ fragment compared to non-ortho substituted isomers, as the steric strain promotes the elimination of the adjacent amine to relieve crowding.

  • Non-Ortho Isomers: Tend to show more stable molecular ions and higher relative intensities of ring-cleavage fragments rather than immediate ammonia loss.

C. Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the [M+H]⁺ ion.

FragmentationPathway Parent [M+H]+ Precursor m/z 188.12 (Protonated Pyrazole) Frag_NH3 Fragment A [M+H - NH3]+ m/z 171.09 (Deaminated Cation) Parent->Frag_NH3 Low CE (15 eV) - NH3 (17 Da) Frag_RDA Fragment B [M+H - HCN]+ m/z 161.11 (Ring Contraction) Parent->Frag_RDA Med CE (25 eV) - HCN (27 Da) Frag_Phenyl Fragment C Dimethylphenyl Cation m/z 105.07 (C8H9+) Parent->Frag_Phenyl High CE (40 eV) Cleavage of C-C bond Frag_Trop Tropylium Ion m/z 91.05 (C7H7+) Frag_Phenyl->Frag_Trop - CH2 (14 Da) Rearrangement

Caption: Competitive ESI-CID fragmentation pathways. Path A (Red) dominates at low energy; Path C (Green) confirms the dimethylphenyl moiety.

Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standardization and specific instrument parameters.

Protocol A: High-Resolution ESI-MS/MS (Bioanalytical Standard)

Objective: Quantitation and metabolite identification.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Self-Validation Step: Verify pH is < 3.0 to ensure complete protonation ([M+H]⁺ formation).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase: (A) H₂O + 0.1% FA; (B) ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 2,3-dimethyl isomer typically elutes earlier than the 3,4-dimethyl isomer due to the "ortho effect" preventing planar packing on the C18 stationary phase.

  • MS Parameters (Q-TOF / Orbitrap):

    • Source: ESI Positive.[2][3]

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 15–45 eV.

    • Target Mass: 188.1182 (Theoretical).

Protocol B: EI-MS (Synthetic Verification)

Objective: Structural fingerprinting and purity check.[4]

  • Sample Preparation:

    • Dissolve sample in Ethyl Acetate or Methanol (1 mg/mL).

  • GC Conditions:

    • Column: HP-5MS (30m x 0.25mm).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

  • MS Parameters:

    • Ionization: Electron Impact at 70 eV.[4]

    • Scan Range: m/z 40–300.

    • Expected Spectrum:

      • Base Peak: m/z 187 (M⁺˙) or m/z 186 ([M-H]⁺).

      • Key Fragment: m/z 172 ([M-CH3]⁺) – Loss of a methyl group from the phenyl ring.

      • Key Fragment: m/z 119 (Dimethylphenyl nitrile cation).

Data Summary & Validation Criteria

Use this table to validate your experimental results against expected theoretical values.

Diagnostic Ionm/z (Theoretical)Origin / MechanismRelative Abundance (ESI)Relative Abundance (EI)
Parent 188.1182 [M+H]⁺ Protonated Molecule100% (Base Peak)N/A
Parent Radical 187.1109 M⁺˙ Molecular IonN/A80-100%
Deaminated 171.0916 [M+H - NH3]⁺40-80% (High in 2,3-isomer)< 10%
Demethylated 172.0874 [M - CH3]⁺< 5%20-40%
Aryl Cation 105.0704 C₈H₉⁺ (Dimethylphenyl)10-20%40-60%

Validation Check:

  • If m/z 171 is the base peak in ESI-MS at low energy, the amine group is intact and unsubstituted.

  • If m/z 119 appears strongly in EI, it confirms the dimethylphenyl nitrile substructure formed after pyrazole ring disintegration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17155, 3-Phenyl-1H-pyrazol-5-amine (Analogous Scaffold). PubChem. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazoles. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine: Standards, Validation, and Best Practices

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis standards for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in medicinal chemistry.[1][2] We will delve into the theoretical basis, experimental protocols, and comparative data to ensure accurate and reliable elemental composition determination.

The molecular formula for 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[3] The elemental composition, which refers to the percentage of each element present in the substance, forms the basis of its analytical standard.[4]

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This theoretical value serves as the primary standard against which all experimental results are compared.

To calculate the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N), we use the atomic weights of each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u) and the molecular weight of the compound.

Table 1: Theoretical Elemental Composition of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (C₁₁H₁₃N₃)

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.01111132.12170.58
Hydrogen (H)1.0081313.1047.00
Nitrogen (N)14.007342.02122.44
Total 187.246 100.00

Note: These values are the benchmark for analytical accuracy.

Comparative Analysis of Analytical Techniques

The primary method for determining the elemental composition of organic compounds like 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is Combustion Analysis , often referred to as CHN analysis. This technique involves the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, and N₂).

Modern elemental analyzers, such as the PerkinElmer PE 2400 CHN Elemental Analyzer and the Thermo Scientific™ FlashSmart™ Analyzer, automate this process with high precision.[5][6] These instruments are designed to handle even challenging compounds like heterocyclic nitrogen derivatives, which historically have been difficult to combust completely.[5]

While CHN analysis is the gold standard, other techniques can provide complementary information or be used in specific contexts:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. For new compounds, an accuracy to within ±0.003 m/z of the calculated value is often required.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): While not providing direct elemental percentages, high-field NMR is a powerful tool to confirm the structure and purity of the compound.[7][8] The presence of impurities would affect the accuracy of the elemental analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to separate the target compound from any impurities before mass analysis, ensuring that the elemental composition is determined for the correct species.[9]

Table 2: Comparison of Analytical Techniques for Elemental Composition

TechniquePrincipleInformation ProvidedAdvantagesLimitations
CHN Combustion Analysis Sample combustion and detection of resulting gases.[6]Direct percentages of C, H, and N.High accuracy and precision, well-established methodology.Destructive to the sample, requires specialized instrumentation.
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio.[7]Confirmation of molecular formula.High sensitivity and accuracy, small sample requirement.Does not provide direct elemental percentages, can be affected by ionization efficiency.
Nuclear Magnetic Resonance (NMR) Interaction of atomic nuclei with a magnetic field.[8]Structural elucidation and purity assessment.Non-destructive, provides detailed structural information.Indirectly supports elemental composition, less sensitive than MS.

Experimental Protocol: CHN Combustion Analysis

The following is a generalized, yet comprehensive, protocol for the elemental analysis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine using a modern CHN analyzer. This protocol is designed to be a self-validating system by incorporating calibration standards and checks.

Instrumentation and Reagents
  • CHN Elemental Analyzer: (e.g., PerkinElmer 2400 or similar) equipped with an autosampler, combustion and reduction tubes, and a thermal conductivity detector.[5][6]

  • Microbalance: Capable of weighing to ±0.001 mg.

  • Calibration Standard: A certified organic standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide).

  • Sample: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, dried to a constant weight.

  • Tin or Silver Capsules: For sample encapsulation.

  • High-Purity Helium and Oxygen Gases.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces are at their optimal temperatures as per the manufacturer's instructions.

    • Perform a leak check of the gas lines.

    • Calibrate the instrument using a certified standard. Analyze 3-5 replicates of the standard to ensure the instrument is performing within acceptable limits (typically ±0.3% of the theoretical values).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace where it is combusted in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube (to convert nitrogen oxides to N₂) and then to a gas chromatography column for separation.[6]

    • The separated gases are detected by a thermal conductivity detector.

  • Data Processing and Validation:

    • The instrument's software calculates the percentages of C, H, and N based on the detector response and the sample weight.

    • Analyze the sample in triplicate to ensure precision. The results should be within ±0.4% of the theoretical values for a new compound.[7]

    • Run a calibration check standard after every 10-15 samples to verify instrument stability.

Workflow and Validation Diagram

The following diagram illustrates the workflow for the elemental analysis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine, emphasizing the validation steps.

Elemental_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data & Validation start Start sample_prep Sample Preparation: - Dry Sample - Weigh 1-3 mg start->sample_prep instrument_prep Instrument Preparation: - Set Temperatures - Leak Check start->instrument_prep autosampler Load Sample into Autosampler sample_prep->autosampler calibration Calibration: - Analyze Certified Standard (n=3-5) instrument_prep->calibration calibration->autosampler combustion Combustion in O2 autosampler->combustion reduction Reduction of NOx to N2 combustion->reduction separation GC Separation of Gases reduction->separation detection Thermal Conductivity Detection separation->detection data_processing Data Processing: - Calculate %C, %H, %N detection->data_processing comparison Compare to Theoretical Values data_processing->comparison acceptance Acceptance Criteria: Experimental ±0.4% of Theoretical comparison->acceptance acceptance->start Fail - Recalibrate/Re-prepare report Generate Report acceptance->report Pass end End report->end

Caption: Workflow for validated elemental analysis.

Trustworthiness and Authoritative Grounding

The validation of analytical methods is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies like the FDA and EMA. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, linearity, and range.[10] For elemental analysis, accuracy is demonstrated by the closeness of the experimental results to the theoretical values, and precision is shown by the agreement among a series of measurements.[10] The acceptance criterion of ±0.4% for elemental analysis of new compounds is widely adopted by scientific journals and is considered evidence of sample purity.[7]

Conclusion

The elemental analysis of 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine is a routine yet critical procedure for its characterization. By adhering to a validated protocol using modern combustion analysis instrumentation, researchers can obtain accurate and reliable data on its elemental composition. This, in conjunction with other spectroscopic methods, provides a comprehensive characterization of the molecule, ensuring scientific rigor and compliance with regulatory expectations. The use of certified reference standards and adherence to established validation parameters are paramount to generating trustworthy and defensible results.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants with a Single Reactor - Thermo Fisher Scientific.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Available from: [Link]

  • 3-(3,5-dimethylphenyl)-1h-pyrazol-5-amine - PubChemLite. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

  • International Standards - Trace Elemental Instruments. Available from: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. Available from: [Link]

  • AP Chem 1.3-Elemental Composition of Pure Substances - YouTube. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. Available from: [Link]

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC. Available from: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available from: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available from: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available from: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. Available from: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available from: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Available from: [Link]

  • Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I. Available from: [Link]

  • Flexi answers - What is the elemental composition? | CK-12 Foundation - CK12.org. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine

Executive Safety Summary 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (CAS: 40547-21-7 / Analogous) is a nitrogen-containing aromatic heterocycle commonly used as a building block in kinase inhibitor synthesis. While specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (CAS: 40547-21-7 / Analogous) is a nitrogen-containing aromatic heterocycle commonly used as a building block in kinase inhibitor synthesis.

While specific toxicological monographs for this exact isomer may be limited, its structural classification as an aminopyrazole dictates strict adherence to Occupational Exposure Band (OEB) 3 protocols. The primary risks are respiratory sensitization , ocular damage (alkaline nature of amines), and systemic toxicity via ingestion or transdermal absorption.

Immediate Hazard Classification (GHS/CLP based on structural analogs):

  • H302: Harmful if swallowed.[1][2][3][4][5][6]

  • H315: Causes skin irritation.[1][3][4][7]

  • H319/H318: Causes serious eye irritation/damage.[3][4]

  • H335: May cause respiratory irritation.[1][3][4][6][7][8]

Hierarchy of Controls & Risk Assessment

PPE is the last line of defense.[9] This protocol assumes the following Engineering Controls are active:

  • Primary Containment: All handling of the solid powder occurs inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.

  • Static Control: Use of ionizing bars or antistatic weighing boats, as organic powders are prone to static charge, increasing dispersion risk.

PPE Selection Matrix

The following selection logic relies on the chemical compatibility of aromatic amines . Latex is strictly prohibited due to rapid permeation by organic amines.

Task-Based PPE Requirements[8][10]
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing / Solid Handling N95 (if in hood) or P100 (if open bench - discouraged)Double Nitrile (0.11 mm min)Chemical Goggles (tight-fitting)Lab Coat + Tyvek Sleeves
Synthesis / Solubilized Fume Hood (No respirator needed)Nitrile (Outer) + Laminate (Inner if >30 min exposure)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Spill Cleanup (Solid) P100 Half-Face RespiratorDouble Nitrile or Butyl Rubber Chemical Goggles Tyvek Coverall
Spill Cleanup (Solution) OV/AG Cartridge (Organic Vapor/Acid Gas)Silver Shield / 4H (Laminate)Face Shield + GogglesTyvek Coverall + Apron
Technical Justification (The "Why")
  • Glove Material: Aromatic amines can permeate standard nitrile. However, for incidental contact, double-gloving provides a "sacrificial" outer layer. For prolonged contact (spills), Laminate (Silver Shield) is required because it resists the non-polar aromatic ring structure.

  • Eye Protection: Amines are basic. Contact with the eye can cause saponification of corneal lipids, leading to permanent damage. Goggles are mandatory for powders to prevent dust entry; glasses are acceptable only for stable solutions.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solubilized / Liquid State_Check->Liquid Solid_Risk Risk: Dust Inhalation & Static Dispersion Solid->Solid_Risk Liquid_Risk Risk: Splash & Transdermal Absorption Liquid->Liquid_Risk Solid_Eng Engineering Control: Weigh inside Fume Hood or Powder Enclosure Solid_Risk->Solid_Eng Solid_PPE REQUIRED PPE: 1. Chemical Goggles (No Safety Glasses) 2. Double Nitrile Gloves 3. Lab Coat + Sleeve Guards Solid_Eng->Solid_PPE Liquid_Eng Engineering Control: Standard Fume Hood Sash at proper height Liquid_Risk->Liquid_Eng Liquid_PPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves (Change immediately upon splash) Liquid_Eng->Liquid_PPE

Caption: Workflow for selecting Personal Protective Equipment based on the physical state of the aminopyrazole derivative.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • The Hazard: Aminopyrazoles are often fluffy, electrostatic powders.

  • Protocol:

    • Place the balance inside the fume hood.

    • Don Chemical Goggles (not glasses). Dust can bypass side shields.

    • Use an antistatic gun or ionizer on the spatula and weighing boat before touching the powder.

    • Double Glove: If the outer glove becomes dusted, peel it off inside the hood and replace it immediately to prevent tracking the chemical onto door handles or keyboards.

B. Reaction Monitoring
  • The Hazard: When dissolved in organic solvents (e.g., DMSO, DCM), the skin absorption rate increases significantly (Carrier Effect).

  • Protocol:

    • Assume the permeation breakthrough time of the solvent, not just the solute.

    • If using DCM (Dichloromethane), standard nitrile is useless (breakthrough < 2 mins). Use PVA (Polyvinyl alcohol) or Laminate gloves if manual manipulation is required.

C. Decontamination & Cleanup[7][9][11][12][13]
  • Solvent Choice: Do NOT use bleach (Sodium Hypochlorite) initially. Bleach can react with amines to form chloramines, which are toxic and volatile.

  • Protocol:

    • Wipe surfaces with a mild acid solution (e.g., 1M HCl) to protonate the amine, turning it into a non-volatile salt (Ammonium salt form).

    • Follow with water and soap.[1][2][3][4][5][10]

    • Dispose of all wipes as Hazardous Chemical Waste .

Emergency Response: Spill Workflow

In the event of a spill outside primary containment, follow this strict isolation protocol.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Personnel) Spill->Evacuate Assess 2. Assess Volume (<10g vs >10g) Evacuate->Assess Small Minor Spill (<10g) Assess->Small Large Major Spill (>10g) Assess->Large PPE_Don 3. Don PPE: Resp (P100) + Goggles + Double Gloves Small->PPE_Don EHS_Call Call EHS / HazMat Large->EHS_Call Clean_Solid 4. Cover with wet paper towel (Prevent Dust) PPE_Don->Clean_Solid If Powder Clean_Liq 4. Absorb with Vermiculite or Chem-Pad PPE_Don->Clean_Liq If Liquid Disposal 5. Double Bag & Label 'Hazardous Waste: Toxic' Clean_Solid->Disposal Clean_Liq->Disposal

Caption: Emergency response logic for spills. Note the distinction between minor spills (manageable by lab staff) and major spills (requiring EHS intervention).

Waste Disposal & Environmental Compliance

Do not dispose of via sink/drain. Aminopyrazoles are toxic to aquatic life and persist in water systems.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Basic Organic Waste" or "General Organic Waste" streams. Ensure pH is not acidic if mixed with cyanides or sulfides (though unlikely in this context).

  • Container Rinsing: Triple rinse empty reagent bottles with a solvent (e.g., Acetone) and pour the rinsate into the liquid waste container. Deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines, Aromatic. United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary: Aminopyrazoles Hazard Identification. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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